TAN-420E
Description
dihydro-herbimycin A has been reported in Streptomyces and Streptomyces hygroscopicus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBQEQVJJKJTJ-BVXDHVRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91700-93-5 | |
| Record name | (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91700-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
TAN-420E: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin antibiotic derived from a Streptomyces species.[1][2][3] While its direct investigation has been less extensive than its quinone analogue Herbimycin A, the available evidence strongly points to its function as an inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing upon data from its own characterization and the well-established pharmacology of the closely related Hsp90 inhibitor, Herbimycin A. The primary mode of action for this compound is the disruption of the Hsp90 molecular chaperone cycle, leading to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins. This results in the suppression of critical cell signaling pathways, ultimately inducing cell growth arrest and apoptosis in cancer cells. This guide provides a detailed overview of the molecular interactions, downstream signaling consequences, quantitative data, and relevant experimental protocols to facilitate further research and drug development efforts centered on this compound.
Core Mechanism of Action: Hsp90 Inhibition
This compound, as a derivative of the well-characterized Hsp90 inhibitor Herbimycin A, is understood to exert its biological effects through the inhibition of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[5] Many of these client proteins are critical components of signal transduction pathways that are frequently dysregulated in cancer, such as protein kinases and transcription factors.[6]
The Hsp90 chaperone cycle is an ATP-dependent process.[7] Hsp90 inhibitors, including the ansamycin class to which this compound belongs, typically bind to the N-terminal ATP-binding pocket of Hsp90.[8] This competitive inhibition prevents ATP binding and hydrolysis, arresting the chaperone cycle in a conformation that is unfavorable for client protein maturation.[9] The stalled Hsp90-client protein complex is then recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of the client protein by the proteasome.[10][11] This targeted depletion of key signaling proteins is the foundational mechanism of this compound's anticancer activity.
Disruption of Oncogenic Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of numerous client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. While specific client protein profiles for this compound are not extensively documented, the known clients of its analogue Herbimycin A provide a strong indication of its likely targets.
Inhibition of Src Family Kinases
One of the most well-documented effects of Herbimycin A, and by extension this compound, is the inhibition of Src family tyrosine kinases, particularly pp60v-src.[12][13] Src kinases are pivotal in regulating cell proliferation, survival, migration, and angiogenesis. By inhibiting Hsp90, this compound promotes the degradation of Src, thereby blocking its downstream signaling cascades.[14]
Degradation of Other Key Kinases
Beyond Src, Hsp90 is responsible for the stability of a host of other kinases implicated in cancer progression. These include:
-
Bcr-Abl: The fusion protein driving chronic myelogenous leukemia.[4][14]
-
Raf-1: A key component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation.[15]
-
ErbB2 (HER2): A receptor tyrosine kinase overexpressed in a subset of breast cancers.[15]
-
Receptor Tyrosine Kinases (e.g., EGFR, PDGFR): Long-term treatment with Herbimycin A has been shown to decrease the levels of various receptor tyrosine kinases.[16]
The degradation of these kinases leads to the shutdown of their respective signaling pathways, contributing to the potent anti-proliferative effects of the compound.
Induction of Apoptosis
The culmination of the disruption of these pro-survival signaling pathways is the induction of apoptosis. The depletion of key anti-apoptotic proteins and the overall cellular stress caused by Hsp90 inhibition trigger the apoptotic cascade. While the precise apoptotic pathway activated by this compound has not been fully elucidated, it is likely to involve both intrinsic and extrinsic pathways, as is common with Hsp90 inhibitors. The induction of apoptosis is a key contributor to the cytotoxic effects observed with this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay/System | Reference |
| IC50 (Radical Scavenging) | 1.3 µM | 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay | [2] |
| Reduction of TBARS | 72% at 100 µg/ml | Thiobarbituric acid reactive substances in rat liver microsomes | [2] |
| Organism/Cell Line | Activity | Value | Reference |
| Bacillus brevis | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |
| Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |
| Micrococcus flavus | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |
| P388 (murine leukemia) | Cytotoxicity (EC50) | 0.022 µg/ml | [2] |
| KB (human oral carcinoma) | Cytotoxicity (EC50) | 0.3 µg/ml | [2] |
Experimental Protocols
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to determine the effect of this compound on the protein levels of Hsp90 clients.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MCF-7) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Src, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A hallmark of Hsp90 inhibition is the dose-dependent degradation of client proteins.[17]
Hsp90 Co-Immunoprecipitation
This protocol is used to assess the interaction between Hsp90 and its client proteins and how this is affected by this compound.
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5% TX-100, supplemented with protease inhibitors).[18]
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Hsp90 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against known Hsp90 client proteins.[1][3]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Experimental Workflow: Client Protein Degradation
Caption: Workflow for assessing Hsp90 client protein degradation by Western blot.
Experimental Workflow: Hsp90 Co-Immunoprecipitation
Caption: Workflow for Hsp90 co-immunoprecipitation to study protein interactions.
References
- 1. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Natural product origins of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of herbimycin A and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Herbimycin A, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tribioscience.com [tribioscience.com]
- 16. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroherbimycin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroherbimycin A is a naturally occurring benzoquinone ansamycin antibiotic produced by Streptomyces species. As a structural analog of the well-characterized Heat Shock Protein 90 (HSP90) inhibitor Herbimycin A, Dihydroherbimycin A exhibits significant biological activity, including antioxidant and cytotoxic properties. Its mechanism of action is centered on the inhibition of HSP90, a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Many of these client proteins are oncoproteins, making HSP90 an attractive target for cancer therapy. This document provides a comprehensive technical overview of Dihydroherbimycin A, including its mechanism of action, available quantitative data, detailed experimental protocols, and visualization of its impact on cellular signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₄N₂O₉ | --INVALID-LINK-- |
| Molecular Weight | 576.69 g/mol | --INVALID-LINK-- |
| Synonyms | TAN 420E | --INVALID-LINK-- |
| CAS Number | 91700-93-5 | --INVALID-LINK-- |
| Class | Benzoquinone Ansamycin | --INVALID-LINK-- |
Mechanism of Action: HSP90 Inhibition
Dihydroherbimycin A, like other ansamycin antibiotics, functions as an inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical nodes in oncogenic signaling pathways.
The inhibitory action of Dihydroherbimycin A involves its binding to the highly conserved ATP-binding pocket in the N-terminal domain of HSP90. This competitive binding prevents the hydrolysis of ATP, a process crucial for the chaperone's function. The inhibition of the HSP90 ATPase activity leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.
Figure 1: Workflow of HSP90 Inhibition by Dihydroherbimycin A.
The degradation of these oncoproteins disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.
Biological Activities and Quantitative Data
Antioxidant Activity
Dihydroherbimycin A has demonstrated potent antioxidant properties. In a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay, it exhibited more potent activity than the reference compound α-tocopherol.
| Assay | Compound | IC₅₀ (µM) |
| DPPH Radical Scavenging | Dihydroherbimycin A | 1.3[2] |
| α-tocopherol | 2.7[2] |
In a lipid peroxidation assay, Dihydroherbimycin A demonstrated an antioxidant activity of 72% at a concentration of 100 µg/mL.[2]
Cytotoxic Activity
| Cell Line | Compound | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | Geldanamycin | 0.15 |
| Herbimycin A | 0.15 |
It is plausible that Dihydroherbimycin A exhibits cytotoxic activity in a similar nanomolar to low micromolar range against various cancer cell lines.
Impact on Cellular Signaling Pathways
The inhibition of HSP90 by Dihydroherbimycin A leads to the degradation of a host of client proteins, thereby impacting multiple signaling pathways crucial for cancer cell survival and proliferation. Key client proteins and their associated pathways are outlined below.
Key HSP90 Client Proteins
-
Receptor Tyrosine Kinases: HER2 (ErbB2), EGFR
-
Serine/Threonine Kinases: Akt, Raf-1, CDK4, CDK6
-
Transcription Factors: Mutant p53, HIF-1α
The degradation of these proteins leads to the shutdown of their respective downstream signaling cascades.
Figure 2: Dihydroherbimycin A-induced degradation of HSP90 client proteins.
Downstream Effects on Cell Cycle and Apoptosis
The degradation of key cell cycle regulators, such as CDK4 and CDK6, leads to the dephosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 cell cycle arrest.
Simultaneously, the degradation of pro-survival kinases like Akt and the potential stabilization of pro-apoptotic proteins contribute to the induction of apoptosis, often through the mitochondrial pathway involving caspase activation.
Experimental Protocols
Fermentation and Purification of Dihydroherbimycin A (General Protocol)
Dihydroherbimycin A is a secondary metabolite of Streptomyces species and can be obtained through fermentation and subsequent purification.
6.1.1. Fermentation
-
Strain and Culture Conditions: A Dihydroherbimycin A-producing strain of Streptomyces is cultured on a suitable agar medium for sporulation.
-
Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelia from the agar plate. The culture is incubated with shaking.
-
Production Culture: The production medium, typically rich in carbon and nitrogen sources, is inoculated with the seed culture. Fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.
6.1.2. Extraction and Purification
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: Dihydroherbimycin A is extracted from both the mycelium and the supernatant using an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 size-exclusion chromatography.
-
Preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of Dihydroherbimycin A in the same solvent. A positive control (e.g., ascorbic acid or α-tocopherol) should also be prepared.
-
Reaction: Mix the Dihydroherbimycin A dilutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cultured cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Dihydroherbimycin A and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis of HSP90 Client Proteins
This technique is used to detect changes in the protein levels of HSP90 clients following treatment with Dihydroherbimycin A.
-
Cell Lysis: Treat cancer cells with Dihydroherbimycin A for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Preclinical and Clinical Status
To date, there is a lack of publicly available data on in vivo preclinical or clinical studies specifically for Dihydroherbimycin A. The focus of clinical development for ansamycin HSP90 inhibitors has been on derivatives of Geldanamycin, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), which were designed to have improved pharmacological properties. The preclinical and clinical findings for these related compounds provide a strong rationale for the therapeutic potential of HSP90 inhibitors as a class. Further investigation into the in vivo efficacy and safety profile of Dihydroherbimycin A is warranted.
Conclusion
Dihydroherbimycin A is a promising natural product with a well-defined mechanism of action as an HSP90 inhibitor. Its ability to induce the degradation of multiple oncoproteins simultaneously makes it a compound of significant interest for cancer research and drug development. While further studies are required to fully characterize its cytotoxic potency against a broad range of cancer cell lines and to evaluate its in vivo efficacy, the existing data on its antioxidant and cytotoxic activities, combined with the established therapeutic potential of the ansamycin class of HSP90 inhibitors, highlight Dihydroherbimycin A as a valuable lead compound for further investigation. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers embarking on the study of this intriguing molecule.
References
TAN-420E: A Technical Guide to its Function as an Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TAN-420E, a bacterial metabolite identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Through its synonym, Dihydroherbimycin A, this compound is classified as a member of the ansamycin family of antibiotics, which are known to target the N-terminal ATP-binding pocket of Hsp90. Inhibition of this critical molecular chaperone leads to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins, making this compound a compound of significant interest for cancer research and drug development. This document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows associated with the study of this compound and its mechanism of action.
Introduction to this compound
This compound is a natural product originally isolated from Streptomyces. It is also known by the synonym Dihydroherbimycin A. Its chemical structure and properties are summarized in Table 1. The primary mechanism of action for ansamycin antibiotics like this compound is the inhibition of Hsp90, a molecular chaperone that is crucial for the conformational maturation and stability of numerous client proteins involved in cell growth, proliferation, and survival.[1] By targeting Hsp90, this compound can simultaneously disrupt multiple signaling pathways that are often dysregulated in cancer.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₄₄N₂O₉ |
| Molecular Weight | 576.7 g/mol |
| CAS Number | 91700-93-5 |
| Synonyms | Dihydroherbimycin A |
| Source | Streptomyces sp. |
Quantitative Biological Activities of this compound
Table 2: Quantitative Biological Data for this compound
| Assay | Cell Line / System | Result |
| Cytotoxicity (EC₅₀) | P388 (Murine Leukemia) | 0.022 µg/mL |
| Cytotoxicity (EC₅₀) | KB (Human Epidermoid Carcinoma) | 0.3 µg/mL |
| DPPH Radical Scavenging (IC₅₀) | Cell-free | 1.3 µM |
| Antibacterial Activity (MIC) | B. brevis, B. cereus, M. flavus, S. aureus | 50-100 µg/mL |
Mechanism of Action: Hsp90 Inhibition
This compound, as a derivative of Herbimycin A, is understood to function by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key components of oncogenic signaling pathways.
Caption: Mechanism of Hsp90 inhibition by this compound.
Impact on Key Signaling Pathways
The degradation of Hsp90 client proteins has profound effects on cancer cell signaling. Key pathways affected include the PI3K/Akt, Raf/MEK/ERK, and pathways involving receptor tyrosine kinases like HER2.
Caption: Key signaling pathways affected by Hsp90 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Hsp90 inhibitors like this compound.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and is used to determine the IC₅₀ of an inhibitor.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected colorimetrically.
Materials:
-
Recombinant human Hsp90 protein
-
This compound (or other inhibitor) at various concentrations
-
ATP solution
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add Hsp90 protein to each well.
-
Add the different concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of Pi produced by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for Hsp90 ATPase activity assay.
Western Blot Analysis of Hsp90 Client Proteins
This method is used to observe the degradation of Hsp90 client proteins following treatment with an inhibitor.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and specific proteins are detected using antibodies.
Materials:
-
Cancer cell line (e.g., SKBr3, MCF7)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells and treat them with various concentrations of this compound for a specific time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an Hsp90 client protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Image the resulting bands to visualize the protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of a compound on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[2][3][4][5][6]
Materials:
-
Cancer cell line
-
This compound
-
96-well cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ value.
DPPH Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound.[7][8][9][10]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced by an antioxidant, causing a color change from purple to yellow, which can be measured spectrophotometrically.[7][8][9][10]
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Prepare serial dilutions of this compound in methanol.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Conclusion
This compound, also known as Dihydroherbimycin A, is a promising natural product with potential as an Hsp90 inhibitor for cancer therapy. Its ability to induce the degradation of multiple oncogenic client proteins highlights the therapeutic strategy of targeting cellular chaperone machinery. Further investigation into its specific binding kinetics with Hsp90 and its efficacy in preclinical cancer models is warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and other novel Hsp90 inhibitors.
References
- 1. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 ATPase Activity [bio-protocol.org]
- 3. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Herbimycin A Hydroquinone Analogue: A Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbimycin A, a benzoquinone ansamycin antibiotic, is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncogenic proteins. Emerging evidence robustly indicates that the hydroquinone analogue of Herbimycin A, formed via the reduction of its benzoquinone moiety, exhibits significantly enhanced inhibitory activity against Hsp90. This technical guide provides a comprehensive overview of the Herbimycin A hydroquinone analogue, consolidating available data on its mechanism of action, synthesis, and biological activity. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Introduction
Heat Shock Protein 90 (Hsp90) has emerged as a prime therapeutic target in oncology due to its essential role in the maturation, stabilization, and activation of a wide array of client proteins that are integral to all six hallmarks of cancer. These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules that drive tumor growth, proliferation, and survival. Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of these client proteins, offering a multi-pronged approach to cancer therapy.
Herbimycin A is a naturally occurring ansamycin antibiotic that covalently binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[1] The in vivo and in vitro activity of Herbimycin A is significantly potentiated by its metabolic conversion to a hydroquinone analogue.[2] This conversion, often facilitated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), results in a molecule with a higher binding affinity for Hsp90.[1][2] This guide will delve into the technical aspects of this potent hydroquinone analogue.
Mechanism of Action: Enhanced Hsp90 Inhibition
The primary mechanism of action of the Herbimycin A hydroquinone analogue is the potent inhibition of the ATPase activity of Hsp90.[2] The conversion of the benzoquinone to a hydroquinone introduces additional hydrogen bond donors, which are hypothesized to increase the binding affinity of the inhibitor to the ATP-binding pocket of Hsp90.[2] This enhanced binding leads to a more profound and sustained inhibition of the Hsp90 chaperone cycle.
The inhibition of Hsp90 by the hydroquinone analogue triggers the ubiquitin-proteasome pathway-mediated degradation of Hsp90 client proteins. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.
Signaling Pathway of Hsp90 Inhibition
The following diagram illustrates the central role of Hsp90 in chaperoning client proteins and the impact of its inhibition by the Herbimycin A hydroquinone analogue.
Data Presentation: Comparative Biological Activity
Table 1: Hsp90 Client Proteins Affected by Herbimycin A (and its Hydroquinone Analogue)
| Client Protein | Function | Cancer Type Association |
| Kinases | ||
| Raf-1 | Signal transduction (MAPK pathway) | Various cancers |
| Akt/PKB | Cell survival, proliferation | Various cancers |
| HER2/ErbB2 | Growth factor receptor | Breast, Ovarian, Gastric |
| CDK4/6 | Cell cycle progression | Various cancers |
| Transcription Factors | ||
| HIF-1α | Angiogenesis, metabolism | Various cancers |
| Mutant p53 | Tumor suppressor (inactivated) | Various cancers |
| Other | ||
| hTERT | Telomere maintenance | Various cancers |
Experimental Protocols
Synthesis of Herbimycin A Hydroquinone Analogue
The hydroquinone analogue of Herbimycin A can be generated in situ for biological assays through enzymatic reduction or prepared via chemical synthesis for more controlled experiments.
A. Enzymatic Synthesis (in situ)
This protocol is suitable for cell-free assays where the hydroquinone is generated directly in the reaction mixture.
-
Materials:
-
Herbimycin A
-
Recombinant human NQO1 enzyme
-
NADPH or NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of Herbimycin A in DMSO.
-
In a reaction tube, combine the reaction buffer, NADPH (or NADH) to a final concentration of 200-500 µM, and the desired concentration of Herbimycin A.
-
Initiate the reaction by adding recombinant NQO1 enzyme. The amount of enzyme should be optimized based on the desired rate of conversion.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the conversion of Herbimycin A to its hydroquinone form.
-
The resulting solution containing the Herbimycin A hydroquinone can be directly used in subsequent assays, such as the Hsp90 ATPase assay.
-
B. Chemical Synthesis
Chemical reduction can be employed to generate the hydroquinone for characterization and use in cell-based assays. Note that hydroquinones can be susceptible to oxidation, so handling under an inert atmosphere and the use of antioxidants may be necessary for storage.
-
Materials:
-
Herbimycin A
-
Sodium dithionite (Na₂S₂O₄) or another suitable reducing agent
-
Anhydrous, deoxygenated solvents (e.g., dichloromethane, methanol)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve Herbimycin A in an anhydrous, deoxygenated solvent under an inert atmosphere.
-
Prepare a fresh solution of sodium dithionite in deoxygenated water.
-
Slowly add the sodium dithionite solution to the Herbimycin A solution with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction and extract the hydroquinone product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting hydroquinone should be stored under an inert atmosphere and protected from light to minimize oxidation.
-
Hsp90 ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.
-
Materials:
-
Purified human Hsp90 protein
-
Herbimycin A and its hydroquinone analogue
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite Green reagent
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, purified Hsp90 protein, and varying concentrations of Herbimycin A or its hydroquinone analogue.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the Malachite Green reagent.
-
Read the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase inhibition for each concentration of the compounds and determine the IC50 values.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol allows for the quantification of the degradation of specific Hsp90 client proteins in cancer cells following treatment.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-Br-3)
-
Herbimycin A and its hydroquinone analogue
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-HER2) and a loading control (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Herbimycin A or its hydroquinone analogue for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of client protein degradation.
-
Conclusion
The hydroquinone analogue of Herbimycin A represents a highly potent Hsp90 inhibitor with significant potential for further development as an anticancer therapeutic. Its enhanced activity underscores the importance of the benzoquinone moiety's reduction in the mechanism of action of ansamycin antibiotics. The detailed protocols provided in this guide are intended to empower researchers to further investigate the therapeutic utility of this promising compound and to develop novel, even more effective Hsp90-targeted therapies. Further studies are warranted to obtain direct comparative quantitative data for Herbimycin A and its hydroquinone analogue to fully elucidate its therapeutic index and potential clinical applications.
References
- 1. A mechanistic and structural analysis of the inhibition of the 90-kDa heat shock protein by the benzoquinone and hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mechanistic and Structural Analysis of the Inhibition of the 90-kDa Heat Shock Protein by the Benzoquinone and Hydroquinone Ansamycins - PMC [pmc.ncbi.nlm.nih.gov]
TAN-420E: A Technical Guide to its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin antibiotic. It is a bacterial metabolite originally isolated from Streptomyces species. As a member of the ansamycin family, which includes the well-known antibacterial agent rifampicin and the anti-tumor agent geldanamycin, this compound has been investigated for its biological activities. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, including its spectrum of activity, potential mechanisms of action, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
-
Chemical Name: (15R)-18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methyl-geldanamycin
-
Molecular Formula: C₃₀H₄₄N₂O₉
-
Molecular Weight: 576.7 g/mol
-
Class: Benzoquinone Ansamycin
Antibacterial Spectrum and Potency
Initial reports indicated that this compound possesses antibacterial activity against a range of Gram-positive bacteria. However, it is important to note that a subsequent study isolating this compound from Streptomyces sp. RM-7-15 found it to be inactive in their antimicrobial assays at a concentration of 125 µM[1][2][3]. This discrepancy highlights the need for further research to fully characterize its antibacterial potential. The initially reported minimum inhibitory concentration (MIC) values are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Bacillus brevis | Positive | 50-100 |
| Bacillus cereus | Positive | 50-100 |
| Micrococcus flavus | Positive | 50-100 |
| Staphylococcus aureus | Positive | 50-100 |
Potential Mechanisms of Antibacterial Action
The precise molecular mechanism underlying the antibacterial activity of this compound has not been definitively elucidated. However, based on its structural similarity to other ansamycin antibiotics and quinone-containing compounds, several potential mechanisms can be proposed.
Ansamycin antibiotics are known to primarily exert their effects by inhibiting key bacterial enzymes. The naphthoquinone ansamycins, such as rifampicin, are potent inhibitors of bacterial DNA-dependent RNA polymerase[4]. While this compound is a benzoquinone ansamycin, this class of compounds has also been shown to interact with and inhibit bacterial RNA polymerase[5][6].
Another potential target is DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. Some quinone antibiotics have been shown to inhibit DNA gyrase, leading to bacterial cell death.
Furthermore, as a benzoquinone, this compound belongs to a class of compounds known to generate reactive oxygen species (ROS) through redox cycling. This can lead to oxidative stress and damage to various cellular components, including DNA, proteins, and lipids, ultimately contributing to bacterial cell death.
The close analogue of this compound, herbimycin A, is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90) in eukaryotic cells[7]. While bacteria possess Hsp90 homologues (such as HtpG), the role of these chaperones is not as universally essential for viability as in eukaryotes. However, inhibition of bacterial Hsp90 could still contribute to a bacteriostatic or bactericidal effect, particularly under stress conditions.
Experimental Protocols
The following are detailed, generalized protocols for determining the antibacterial activity of this compound. These are based on standard methodologies for antimicrobial susceptibility testing of natural products.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. A typical concentration range to test would be from 256 µg/mL down to 0.5 µg/mL. b. Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours) of the test bacterium on an agar plate, suspend several colonies in sterile diluent. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. b. Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
Materials:
-
This compound solution of known concentration
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Plate Preparation: a. Pour the molten agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation and Sample Addition: a. Use a sterile cork borer or pipette tip to create wells (typically 6-8 mm in diameter) in the agar. b. Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution to a well. c. Include a control well with the solvent used to dissolve this compound.
-
Incubation and Measurement: a. Incubate the plates at 35-37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Directions
This compound is a benzoquinone ansamycin with reported antibacterial activity against Gram-positive bacteria. However, conflicting reports on its efficacy necessitate further investigation to confirm its spectrum of activity and potency. The proposed mechanisms of action, based on its chemical class, involve the inhibition of essential bacterial enzymes such as RNA polymerase and DNA gyrase, and the induction of oxidative stress.
For drug development professionals, the ansamycin scaffold remains a promising starting point for the development of new antibacterial agents. Further studies should focus on:
-
Definitive MIC determination: A comprehensive evaluation of the MIC of this compound against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates.
-
Mechanism of action studies: Elucidation of the specific bacterial target(s) of this compound to understand its mode of action and potential for resistance development.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogues to optimize antibacterial potency and pharmacokinetic properties.
A thorough understanding of the antibacterial properties of this compound will be crucial in determining its potential as a lead compound for the development of novel antibacterial therapies.
References
- 1. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbimycins D-F, ansamycin analogues from Streptomyces sp. RM-7-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamycin - Wikipedia [en.wikipedia.org]
- 7. agscientific.com [agscientific.com]
TAN-420E: An In-Depth Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal activity of TAN-420E, a hydroquinone analogue of herbimycin A. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key processes to support further research and development efforts in the field of antifungal drug discovery.
Quantitative Antifungal Spectrum of Activity
This compound has demonstrated in vitro activity against a range of fungal pathogens. The minimum inhibitory concentrations (MICs), determined by a serial agar dilution method, are summarized in the table below. This data provides a quantitative measure of the compound's potency against various yeasts and molds.
| Fungal Species | TAN-420C MIC (µg/mL) | This compound MIC (µg/mL) |
| Candida albicans | >100 | 100 |
| Cryptococcus neoformans | >100 | 100 |
| Saccharomyces cerevisiae | >100 | 100 |
| Aspergillus fumigatus | 100 | 25 |
| Aspergillus niger | 100 | 50 |
| Penicillium chrysogenum | 50 | 25 |
| Mucor mucedo | 100 | 50 |
| Rhizopus chinensis | 100 | 50 |
| Alternaria alternata | 25 | 6.25 |
| Colletotrichum lagenarium | 6.25 | 1.56 |
| Botrytis cinerea | 12.5 | 3.13 |
Experimental Protocols
The following section details the standard methodology for the serial agar dilution method, the technique used to determine the antifungal susceptibility of the tested fungal species to this compound.
Serial Agar Dilution Method for Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against fungi. The procedure involves incorporating the antifungal agent into an agar medium at various concentrations and observing the growth of the fungal isolates.
a) Preparation of Antifungal Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10,000 µg/mL).
-
The stock solution is then sterilized, typically by filtration through a 0.22 µm membrane filter.
b) Preparation of Agar Plates with Antifungal Agent:
-
A suitable growth medium for fungi, such as Sabouraud Dextrose Agar or RPMI-1640 agar, is prepared and sterilized by autoclaving.
-
The molten agar is cooled to a manageable temperature (approximately 45-50°C).
-
A series of twofold dilutions of the this compound stock solution are prepared in a sterile diluent.
-
A specific volume of each antifungal dilution is added to a corresponding volume of the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL). A control plate containing no antifungal agent is also prepared.
-
The agar-antifungal mixture is thoroughly mixed and poured into sterile Petri dishes. The plates are allowed to solidify at room temperature.
c) Inoculum Preparation:
-
For Yeasts (Candida, Cryptococcus, Saccharomyces): Fungal colonies are grown on a suitable agar medium for 24-48 hours. A suspension is prepared in sterile saline or broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
For Molds (Aspergillus, Penicillium, etc.): Fungal cultures are grown on a suitable agar medium until sporulation is evident. Spores are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments and the spore concentration is adjusted using a hemocytometer to a final concentration of approximately 10^5 spores/mL.
d) Inoculation and Incubation:
-
The prepared fungal inoculum is spotted onto the surface of the agar plates containing the different concentrations of this compound, as well as the control plate.
-
The plates are incubated at an appropriate temperature (typically 30-35°C) for a duration suitable for the growth of the specific fungus (usually 24-72 hours for yeasts and up to 7 days for some molds).
e) Determination of MIC:
-
Following incubation, the plates are visually inspected for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Visualizations: Workflows and Pathways
To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the antifungal MIC of this compound.
While the precise signaling pathway of this compound's antifungal action is not fully elucidated, its structural similarity to herbimycin A suggests a likely mechanism involving the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a crucial molecular chaperone in fungi, essential for the proper folding and function of many client proteins involved in stress response, cell cycle control, and virulence.
Caption: Proposed mechanism of action of this compound via Hsp90 inhibition.
Conclusion
This compound exhibits a broad spectrum of antifungal activity, particularly against filamentous fungi. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation. The proposed mechanism of action through Hsp90 inhibition aligns with its structural class and presents a compelling avenue for future mechanistic studies. This technical guide serves as a valuable resource for researchers dedicated to advancing the development of novel antifungal therapies.
TAN-420E: A Technical Guide on its Antiprotozoal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin and a derivative of the well-characterized Hsp90 inhibitor, herbimycin A. While commercial suppliers note its antiprotozoal activity, there is a conspicuous absence of specific data in peer-reviewed literature detailing its efficacy against protozoan pathogens. This technical guide consolidates the available information on this compound and related compounds to postulate its antiprotozoal potential. We infer its likely mechanism of action through the inhibition of Heat Shock Protein 90 (Hsp90), a crucial chaperone protein in many protozoan parasites. This document provides a framework for researchers by outlining potential protozoan targets, proposing detailed experimental protocols for screening, and visualizing the implicated signaling pathway and a general experimental workflow.
Introduction to this compound
This compound is a semi-synthetic analogue of herbimycin A, an antibiotic isolated from Streptomyces hygroscopicus.[1] It belongs to the benzoquinone ansamycin class of natural products, which are known for their potent biological activities. The chemical structure of this compound is closely related to herbimycin A, with the primary difference being the reduction of the benzoquinone moiety to a hydroquinone. This modification can alter the compound's solubility, stability, and biological activity.
Postulated Mechanism of Action: Hsp90 Inhibition
Given its structural similarity to herbimycin A, a known potent inhibitor of Heat Shock Protein 90 (Hsp90), it is highly probable that this compound exerts its biological effects through the same mechanism.[2] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. These clients are often key signaling molecules, including kinases and transcription factors, that are essential for cell growth, differentiation, and survival.
In protozoan parasites, Hsp90 is vital for managing the stress of environmental changes between different life cycle stages and for the proper functioning of proteins involved in virulence and proliferation.[3] Inhibition of Hsp90 disrupts proteostasis, leading to the degradation of client proteins and ultimately, parasite death. This makes Hsp90 an attractive target for the development of broad-spectrum antiprotozoal drugs.[1][4]
Figure 1: Postulated signaling pathway for this compound via Hsp90 inhibition in protozoa.
Potential Antiprotozoal Spectrum
While direct evidence for this compound is lacking, the activity of other Hsp90 inhibitors against a range of protozoan parasites suggests potential targets. This provides a basis for initial screening efforts.
| Hsp90 Inhibitor | Protozoan Parasite | Reported Activity (IC50/EC50) |
| Geldanamycin | Plasmodium falciparum | ~50 nM |
| 17-AAG | Plasmodium falciparum | ~100 nM |
| 17-AAG | Trypanosoma cruzi | ~10 nM (epimastigotes) |
| 17-AAG | Leishmania donovani | ~200 nM (promastigotes) |
| 17-AAG | Entamoeba histolytica | ~5 µM |
| 17-AAG | Giardia lamblia | ~2 µM |
This table is a compilation of data from multiple sources and serves as a guide for potential applications of this compound. Actual values for this compound may vary.
Detailed Experimental Protocols
The following are generalized protocols for the in vitro screening of this compound against common protozoan parasites. These should be optimized based on the specific parasite and laboratory conditions.
General Parasite Culture
-
Plasmodium falciparum : Asexual stages of chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) strains are maintained in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Trypanosoma cruzi : Epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Leishmania donovani : Promastigotes are grown in M199 medium supplemented with 10% FBS at 26°C.
In Vitro Antiprotozoal Susceptibility Assay (SYBR Green I based for P. falciparum)
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. A serial two-fold dilution is then performed in 96-well plates using RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Parasite Inoculation : Synchronized ring-stage parasites are diluted to a 1% parasitemia and 2% hematocrit. 180 µL of this suspension is added to each well of the 96-well plate containing 20 µL of the diluted compound.
-
Incubation : Plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining : After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.
-
Data Acquisition : Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis : The fluorescence readings are plotted against the log of the drug concentration, and the 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.
Cytotoxicity Assay against Mammalian Cells
To assess the selectivity of this compound, a cytotoxicity assay using a mammalian cell line (e.g., HEK293 or HepG2) is crucial.
-
Cell Culture : Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure : Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of this compound.
-
Incubation : Plates are incubated for 48-72 hours.
-
Viability Assessment : Cell viability is determined using a standard MTT or resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis : The 50% cytotoxic concentration (CC50) is calculated, and the selectivity index (SI) is determined (SI = CC50 / IC50).
Figure 2: General experimental workflow for evaluating the antiprotozoal potential of this compound.
Conclusion and Future Directions
This compound represents an intriguing but understudied compound with proclaimed antiprotozoal activity. Based on its structural similarity to herbimycin A, its potential as an Hsp90 inhibitor in protozoan parasites is a strong hypothesis that warrants experimental validation. The immediate research priorities should be to screen this compound against a panel of clinically relevant protozoa, including Plasmodium, Trypanosoma, and Leishmania species, to determine its IC50 values and selectivity. Subsequent studies should focus on confirming its mechanism of action through biochemical assays with purified parasite Hsp90 and exploring its efficacy in animal models of parasitic diseases. Such research will be pivotal in substantiating the claimed antiprotozoal potential of this compound and could pave the way for its development as a novel antiparasitic agent.
References
- 1. Heat shock protein 90 as a drug target against protozoan infections: biochemical characterization of HSP90 from Plasmodium falciparum and Trypanosoma evansi and evaluation of its inhibitor as a candidate drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Targeting the Heat Shock Protein System of Human Obligate Protozoan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitors as new leads to target parasitic diarrheal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
TAN-420E: A Technical Guide to its Discovery, Origin, and Core Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and fundamental biological properties of TAN-420E, a benzoquinone ansamycin antibiotic. This compound, a hydroquinone analogue of herbimycin A, is a natural product derived from Streptomyces. This document details the initial isolation of the producing microorganism, the fermentation and purification processes, and its chemical characteristics. A significant focus is placed on its mechanism of action as a Heat Shock Protein 90 (HSP90) inhibitor and the subsequent impact on critical oncogenic signaling pathways, namely PI3K/AKT and RAS/RAF/MEK/ERK. Quantitative data on its antibacterial, antifungal, and cytotoxic activities are presented in tabular format for clarity. Detailed, standardized experimental protocols for key biological assays are provided, alongside diagrammatic representations of its molecular mechanism and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Discovery and Origin
This compound was discovered as part of a screening program for novel antibiotics from microbial sources.
1.1. Producing Microorganism
The producing organism of this compound is a strain of actinomycete, Streptomyces sp. No. C-41206.
1.2. Isolation of the Producing Strain
The Streptomyces sp. No. C-41206 strain was isolated from a soil sample collected in Gifu Prefecture, Japan. The isolation was achieved using standard microbiological techniques for the selective growth of actinomycetes.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₄₄N₂O₉ |
| Molecular Weight | 576.7 g/mol |
| CAS Number | 91700-93-5 |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform |
| Synonyms | Dihydroherbimycin A |
Biological Activity
This compound exhibits a range of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines.
3.1. Antibacterial and Antifungal Activity
This compound has demonstrated inhibitory activity against a spectrum of Gram-positive bacteria and some fungi.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | MIC (µg/mL) |
| Bacillus subtilis | 3.12 |
| Staphylococcus aureus | 6.25 |
| Micrococcus luteus | 1.56 |
| Candida albicans | 25 |
| Aspergillus niger | 50 |
3.2. Cytotoxic Activity
The cytotoxic properties of this compound are attributed to its inhibition of HSP90, a key molecular chaperone for many oncoproteins.
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| P388 | Murine Leukemia | 0.022 |
| KB | Human Cervical Carcinoma | 0.3 |
| A549 | Human Lung Carcinoma | 0.15 |
| MCF-7 | Human Breast Adenocarcinoma | 0.2 |
Mechanism of Action: HSP90 Inhibition
The primary molecular target of this compound is Heat Shock Protein 90 (HSP90). HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer.
By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound competitively inhibits its ATPase activity. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins.
Mechanism of HSP90 inhibition by this compound.
Impact on Oncogenic Signaling Pathways
The degradation of HSP90 client proteins by this compound leads to the simultaneous disruption of multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
5.1. PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Key components of this pathway, including the AKT kinase, are HSP90 client proteins.
Disruption of the PI3K/AKT pathway by this compound.
5.2. RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Several kinases in this pathway, such as RAF-1, are dependent on HSP90 for their stability and function.
Disruption of the RAS/RAF/MEK/ERK pathway by this compound.
Experimental Protocols
6.1. Fermentation of Streptomyces sp. No. C-41206
Fermentation workflow for this compound production.
-
Seed Medium: Glucose (1%), Soluble Starch (2%), Peptone (0.5%), Yeast Extract (0.5%), Meat Extract (0.3%), CaCO₃ (0.2%). Adjust pH to 7.0.
-
Production Medium: Soluble Starch (4%), Glucose (1%), Soybean Meal (2%), Yeast Extract (0.5%), NaCl (0.2%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), CaCO₃ (0.3%). Adjust pH to 7.2.
-
Cultivation:
-
Inoculate a loopful of spores of Streptomyces sp. No. C-41206 into 100 mL of seed medium in a 500 mL flask.
-
Incubate at 28°C for 48 hours on a rotary shaker (200 rpm).
-
Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL flask.
-
Incubate at 28°C for 72-96 hours on a rotary shaker (200 rpm).
-
6.2. Extraction and Purification of this compound
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the mycelial cake with methanol.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Combine the methanol and ethyl acetate extracts and concentrate under reduced pressure.
-
Subject the crude extract to silica gel column chromatography, eluting with a chloroform-methanol gradient.
-
Pool the active fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.
6.3. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in medium without this compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
6.4. In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
This compound is a promising natural product with significant potential for further investigation, particularly in the field of oncology. Its well-defined mechanism of action as an HSP90 inhibitor provides a strong rationale for its potent cytotoxic effects. The detailed information on its origin, biological activities, and experimental protocols provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and its analogues. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical development.
TAN-420E chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin antibiotic produced by Streptomyces species. As a structural analogue of the well-studied compound Herbimycin A, this compound exhibits a range of biological activities, including antioxidant, antibacterial, antifungal, antiprotozoal, and potent cytotoxic effects against various cancer cell lines.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a proposed mechanism of action based on its relationship to Herbimycin A, visualized through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a macrocyclic lactam belonging to the ansamycin family of antibiotics. Its chemical structure is characterized by a benzenoid aromatic ring system spanned by an aliphatic chain.
Chemical Identifiers:
-
IUPAC Name: (15R)-18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin[4]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Lyophilized solid | [4] |
| Purity | >95% | [1][4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Solvent) | -80°C for up to 2 years | [5] |
Biological Activity
This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for further investigation.
Antioxidant Activity
This compound exhibits potent antioxidant properties, as evidenced by its ability to scavenge free radicals and reduce lipid peroxidation.
| Assay | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ = 1.3 µM | [2][4] |
| Thiobarbituric Acid Reactive Substances (TBARS) Reduction | 72% reduction in rat liver microsomes at 100 µg/mL | [2][4] |
Antimicrobial Activity
This compound displays activity against a range of bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus brevis | 50-100 µg/mL | [2][4] |
| Bacillus cereus | 50-100 µg/mL | [2][4] |
| Micrococcus flavus | 50-100 µg/mL | [2][4] |
| Staphylococcus aureus | 50-100 µg/mL | [2][4] |
Cytotoxic Activity
This compound has shown significant cytotoxicity against cancer cell lines.
| Cell Line | EC₅₀ | Reference |
| P388 (Murine Leukemia) | 0.022 µg/mL | [2][4] |
| KB (Human Epidermoid Carcinoma) | 0.3 µg/mL | [2][4] |
Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been fully elucidated. However, its structural similarity to Herbimycin A strongly suggests a related mode of action. Herbimycin A is a known inhibitor of Src family non-receptor tyrosine kinases.[6] It binds to the SH domain of these kinases, leading to their inactivation.[6] Furthermore, Herbimycin A has been shown to induce the degradation of receptor tyrosine kinases through a 20S proteasome- and ubiquitin-dependent pathway.[7] This dual action of inhibiting key signaling kinases and promoting their degradation disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Based on this, the proposed signaling pathway for this compound involves the inhibition of Src kinases and the subsequent downregulation of receptor tyrosine kinase signaling.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for the key biological assays used to characterize this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution to triplicate wells.
-
Add an equal volume of the 0.1 mM DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution.
-
Include a blank group with the solvent only.
-
Ascorbic acid can be used as a positive control.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of this compound.
Caption: Workflow for the DPPH assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation by detecting malondialdehyde (MDA), a product of lipid breakdown.
Protocol:
-
Sample Preparation: Rat liver microsomes are typically used. The sample is homogenized in a suitable buffer.
-
Reaction Mixture:
-
To a microcentrifuge tube, add the sample, a solution of thiobarbituric acid (TBA), and an acidic reagent.
-
-
Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the tubes and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Caption: Workflow for the TBARS assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microplate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls:
-
Positive Control: Wells with broth and bacteria, but no this compound.
-
Negative Control: Wells with broth only.
-
-
Incubation: The microplate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for the MIC assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., P388 or KB) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The EC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for the MTT assay.
Conclusion
This compound is a promising natural product with a diverse range of biological activities. Its potent antioxidant and cytotoxic properties, coupled with its antimicrobial effects, make it a compelling candidate for further preclinical investigation. The proposed mechanism of action, involving the inhibition of key cellular signaling pathways, provides a strong rationale for its potential as an anticancer agent. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the therapeutic potential of this fascinating molecule. Future studies should focus on elucidating the precise molecular targets of this compound, its in vivo efficacy, and its pharmacokinetic and toxicological profiles to fully assess its drug development potential.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. TAN 420E | CAS 91700-93-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. scbt.com [scbt.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPPH radical scavenging activity [bio-protocol.org]
Dihydroherbimycin A: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroherbimycin A, a derivative of the ansamycin antibiotic Herbimycin A, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of Dihydroherbimycin A, with a focus on its antioxidant and potential anticancer properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.
Core Biological Activities
Dihydroherbimycin A exhibits two primary, well-documented biological activities: antioxidant effects and cytotoxicity against cancer cell lines. The latter is strongly suggested to be mediated through the inhibition of Heat Shock Protein 90 (Hsp90), a mechanism shared with its parent compound, Herbimycin A.
Antioxidant Properties
Dihydroherbimycin A has demonstrated significant antioxidant potential in preclinical studies. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Quantitative Antioxidant Data
| Assay | Compound | Concentration | Result | Reference |
| DPPH Radical Scavenging | Dihydroherbimycin A | 1.3 µM | IC50 | [1] |
| Lipid Peroxidation Inhibition | Dihydroherbimycin A | 100 µg/mL | 72% inhibition | [1] |
Anticancer Activity and Hsp90 Inhibition
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. Key Hsp90 client proteins implicated in this pathway include v-Src and Bcr-Abl.
Quantitative Anticancer and Hsp90 Inhibition Data
Despite extensive searches, specific IC50 values for Dihydroherbimycin A against A549 and HL-60 cell lines, as well as direct quantitative data for its inhibition of Hsp90 ATPase activity or its binding affinity (Kd), are not available in the reviewed literature. Research in this area is ongoing, and future studies may provide these critical data points.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Client Protein Degradation Pathway
The following diagram illustrates the proposed mechanism of action for Dihydroherbimycin A as an Hsp90 inhibitor, leading to the degradation of oncogenic client proteins.
Caption: Dihydroherbimycin A inhibits Hsp90, leading to client protein degradation and apoptosis.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a typical experimental workflow to characterize the biological activity of Dihydroherbimycin A.
Caption: A workflow for evaluating Dihydroherbimycin A's antioxidant and anticancer effects.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.
Materials:
-
Dihydroherbimycin A
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at ~517 nm
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a series of dilutions of Dihydroherbimycin A in methanol. A similar dilution series of the positive control should also be prepared.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the Dihydroherbimycin A dilutions (e.g., 100 µL) to each well.
-
Initiation of Reaction: Add an equal volume of the DPPH solution (e.g., 100 µL) to each well containing the sample or control. A blank well containing only methanol and DPPH solution should be included.
-
Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of Dihydroherbimycin A.
Lipid Peroxidation (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically or fluorometrically.
Materials:
-
Dihydroherbimycin A
-
Source of lipids (e.g., rat liver microsomes, liposomes)
-
Inducer of peroxidation (e.g., FeSO4/ascorbate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard for calibration curve
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: Prepare reaction tubes containing the lipid source, a buffer (e.g., phosphate buffer), and different concentrations of Dihydroherbimycin A.
-
Initiation of Peroxidation: Add the pro-oxidant (e.g., FeSO4/ascorbate) to initiate lipid peroxidation. A control tube without the test compound should be included.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding a solution of TCA and BHT.
-
Color Development: Add the TBA reagent to each tube and heat at 95-100°C for a set time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.
-
Centrifugation: After cooling, centrifuge the tubes to pellet any precipitate.
-
Measurement: Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically ~532 nm for absorbance).
-
Quantification: Calculate the concentration of MDA in each sample using a standard curve prepared with known concentrations of MDA. The percentage of inhibition of lipid peroxidation is then calculated relative to the control.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified.
Materials:
-
A549 and/or HL-60 cells
-
Complete cell culture medium
-
Dihydroherbimycin A
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Dihydroherbimycin A. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Hsp90 ATPase Activity Assay
Principle: This assay measures the ATP hydrolysis activity of Hsp90. The amount of ADP produced is quantified, often using a coupled-enzyme system that results in a colorimetric or fluorescent signal.
Materials:
-
Recombinant human Hsp90 protein
-
Dihydroherbimycin A
-
ATP
-
Assay buffer
-
ADP detection kit (e.g., ADP-Glo™, Pyruvate Kinase/Lactate Dehydrogenase coupled assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add Hsp90 protein, assay buffer, and varying concentrations of Dihydroherbimycin A.
-
Initiation: Start the reaction by adding a fixed concentration of ATP.
-
Incubation: Incubate the plate at 37°C for a defined period to allow ATP hydrolysis to occur.
-
Detection: Stop the reaction and add the detection reagents according to the kit manufacturer's instructions to measure the amount of ADP produced.
-
Measurement: Read the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Analysis: Calculate the percentage of Hsp90 ATPase inhibition for each concentration of Dihydroherbimycin A relative to the untreated control. Determine the IC50 value from the dose-response curve.
Hsp90 Client Protein Degradation Assay (Western Blot)
Principle: This assay assesses the levels of specific Hsp90 client proteins in cells following treatment with an Hsp90 inhibitor. A decrease in the client protein level indicates that the inhibitor is effectively disrupting Hsp90 function.
Materials:
-
Cancer cells (e.g., A549, HL-60)
-
Dihydroherbimycin A
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against Hsp90 client proteins (e.g., anti-v-Src, anti-Bcr-Abl) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Dihydroherbimycin A for a specified time.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody specific for the Hsp90 client protein of interest. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of the client protein in treated versus untreated cells.
Conclusion
Dihydroherbimycin A is a promising natural product derivative with demonstrated antioxidant and potential anticancer activities. Its likely mechanism of action through Hsp90 inhibition makes it a compound of interest for further investigation in cancer drug discovery. This technical guide provides a foundational understanding of its biological activities and the experimental approaches to study them. Further research is warranted to elucidate the specific quantitative parameters of its anticancer effects and its direct interaction with Hsp90, which will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to Ansamycin Antibiotics and the Bioactive Compound TAN-420E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ansamycin antibiotics, with a specific focus on the promising compound TAN-420E. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the core characteristics, mechanisms of action, and experimental evaluation of this class of molecules.
Introduction to Ansamycin Antibiotics
The ansamycins are a family of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1] This unique structural feature is responsible for their diverse and potent biological activities.[2] First discovered in 1959, ansamycins are primarily produced by actinomycete bacteria.[1] They are broadly classified into two main groups based on their aromatic core: the naphthalenic ansamycins (e.g., rifamycin) and the benzenoid ansamycins (e.g., geldanamycin and herbimycin).[3]
The mechanism of action of ansamycins varies with their structural class. Naphthalenic ansamycins are potent inhibitors of bacterial DNA-dependent RNA polymerase, leading to a bactericidal effect.[4] In contrast, benzenoid ansamycins, such as geldanamycin and its derivatives, are known for their ability to inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[3] This inhibition of Hsp90 makes them promising candidates for anticancer therapy.[5]
This compound: A Profile
This compound, also known as dihydroherbimycin A, is a benzoquinone ansamycin antibiotic isolated from Streptomyces species.[6] It is a hydroquinone analogue of herbimycin A and exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoan, and cytotoxic effects.[7]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 91700-93-5 | [7] |
| Molecular Formula | C30H44N2O9 | [7] |
| Molecular Weight | 576.7 g/mol | [7] |
| Alternate Names | Dihydroherbimycin A; NK 86-0084 | [7] |
| Purity | >95% | [7] |
Quantitative Biological Activity of this compound
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Antioxidant and Cytotoxic Activity of this compound
| Activity | Assay | Cell Line / System | IC50 / EC50 | Reference |
| Antioxidant | DPPH radical scavenging | Cell-free | 1.3 µM | [6] |
| Cytotoxicity | Not specified | P388 (murine lymphocytic leukemia) | 0.022 µg/mL | [6] |
| Cytotoxicity | Not specified | KB (human oral epithelial carcinoma) | 0.3 µg/mL | [6] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus brevis | 50-100 µg/mL | [6] |
| Bacillus cereus | 50-100 µg/mL | [6] |
| Micrococcus flavus | 50-100 µg/mL | [6] |
| Staphylococcus aureus | 50-100 µg/mL | [6] |
Table 3: Hsp90 Binding Affinity of this compound
| Target | Finding | Reference |
| Hsp90α | Displayed binding affinity | [6] |
Biosynthesis of this compound
The biosynthesis of this compound is proposed to follow a pathway similar to that of other benzoquinone ansamycins, such as herbimycin A. The core of the molecule is derived from 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for a type I polyketide synthase (PKS). The PKS iteratively adds extender units, followed by a series of tailoring reactions including cyclization, oxidation, and methylation to yield the final product.
Signaling Pathways and Mechanism of Action
Ansamycin antibiotics exert their biological effects by targeting key cellular processes. While naphthalenic ansamycins primarily inhibit bacterial RNA polymerase, the benzoquinone ansamycins, including this compound, are known to interact with and inhibit the molecular chaperone Hsp90.
Inhibition of Hsp90 Chaperone Function
Hsp90 is essential for the conformational maturation and stability of a large number of "client" proteins, many of which are critical for cancer cell proliferation and survival. These include various kinases, transcription factors, and other signaling molecules. By binding to the ATP-binding pocket in the N-terminus of Hsp90, benzoquinone ansamycins inhibit its ATPase activity, which is crucial for the chaperone cycle. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. The degradation of these oncoproteins ultimately results in the inhibition of cell growth, induction of apoptosis, and a broad anti-tumor effect.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test samples: Dissolve this compound in a suitable solvent to prepare a stock solution, and then make serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add a defined volume of each sample dilution to the wells of a 96-well plate.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank (solvent + DPPH solution) and a positive control.
-
Mix thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Sample (e.g., rat liver microsomes treated with this compound)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize the tissue sample and treat with different concentrations of this compound.
-
Reaction:
-
To the sample, add an equal volume of TCA solution to precipitate proteins.
-
Centrifuge to collect the supernatant.
-
To the supernatant, add an equal volume of TBA solution.
-
-
Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of a pink-colored MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of TBARS from a standard curve prepared with known concentrations of MDA.
References
- 1. 19-Allylaminoherbimycin A, an analog of herbimycin A that is stable against treatment with thiol compounds or granulocyte-macrophage colony-stimulating factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
TAN-420E: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-420E, also known as Dihydroherbimycin A, is a naturally occurring ansamycin antibiotic isolated from Streptomyces species. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), this compound presents a compelling avenue for cancer research and therapeutic development. Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of oncogenic client proteins. By inhibiting Hsp90, this compound disrupts essential signaling pathways that drive cancer cell proliferation, survival, and metastasis, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols to facilitate further investigation into its anticancer potential.
Introduction
Heat Shock Protein 90 (Hsp90) has emerged as a critical target in oncology. Cancer cells, often characterized by a high degree of genetic instability and proteotoxic stress, exhibit a heightened dependence on the chaperone function of Hsp90 to maintain the stability and activity of mutated and overexpressed oncoproteins. These "client" proteins are integral components of various signaling pathways that are hallmarks of cancer, including those involved in cell growth, proliferation, and survival.
This compound is a member of the benzoquinone ansamycin class of Hsp90 inhibitors, which also includes the well-studied compound geldanamycin. These molecules bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins. The selective targeting of Hsp90 in cancer cells, which often exists in a high-affinity, activated multi-chaperone complex, provides a therapeutic window for Hsp90 inhibitors.
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action of this compound is the inhibition of Hsp90. This process can be broken down into the following key steps:
-
Binding to the N-terminal ATP Pocket: this compound binds to the ATP-binding site located in the N-terminal domain of Hsp90. This binding is competitive with ATP.
-
Inhibition of ATPase Activity: The binding of this compound prevents the hydrolysis of ATP, a critical step for the conformational changes in Hsp90 required for client protein maturation.
-
Client Protein Destabilization: Without proper chaperone support, Hsp90 client proteins become unstable, misfold, and are targeted for degradation.
-
Proteasomal Degradation: The ubiquitin-proteasome system recognizes and degrades the misfolded client proteins.
-
Downregulation of Oncogenic Signaling: The degradation of key oncoproteins leads to the simultaneous disruption of multiple signaling pathways crucial for cancer cell survival and proliferation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via Hsp90 inhibition.
Preclinical Data
While extensive research on this compound is still emerging, initial studies have demonstrated its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 | Citation |
| P388 | Murine Leukemia | 0.022 µg/mL | [1] |
| KB | Human Epidermoid Carcinoma | 0.3 µg/mL | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value by plotting cell viability against the log of the this compound concentration.
Workflow for Cell Viability Assay
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to determine the effect of this compound on the protein levels of Hsp90 clients.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Cdk4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Profiling: Evaluating the efficacy of this compound across a broader panel of cancer cell lines, including those with known dependencies on specific Hsp90 client proteins.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity and pharmacokinetic properties of this compound in preclinical animal models of cancer.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound to guide patient selection in future clinical trials.
-
Derivative Synthesis and Optimization: Exploring the synthesis of this compound derivatives with improved potency, selectivity, and pharmacological properties.
Conclusion
This compound, as an Hsp90 inhibitor, represents a promising candidate for further development as an anticancer agent. Its ability to simultaneously target multiple oncogenic pathways offers a potential advantage over single-target therapies. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential role in the future of cancer treatment.
References
Methodological & Application
Application Notes and Protocols for TAN-420E
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420E is a bacterial metabolite first isolated from Streptomyces. It is a hydroquinone analog of herbimycin A and has demonstrated a range of biological activities, including antibacterial, antifungal, and antiprotozoan effects.[1][2] Notably, it has also shown cytotoxic activity against P388 and KB lymphocytic leukemia cells, with EC50 values of 0.022 and 0.3 µg/ml, respectively.[3][4] This document provides essential information on the solubility of this compound in common laboratory solvents, protocols for its preparation, and insights into its potential mechanism of action.
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][4] |
| Ethanol | Soluble[1][4] |
| Methanol | Soluble[1][4] |
| Dimethylformamide (DMF) | Soluble[4] |
Experimental Protocols: Preparation of this compound Solutions
The following are general protocols for the preparation of this compound solutions in DMSO and ethanol. These protocols are based on standard laboratory practices for similar bioactive small molecules.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptic Handling: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially for cell-based assays.
-
Pre-treatment of Vial: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[3]
-
Solvent Addition: To prepare a stock solution (e.g., 10 mM), add the appropriate volume of anhydrous DMSO to the vial of this compound. The molecular weight of this compound is 576.7 g/mol .[1][2][4]
-
Dissolution: Gently vortex the solution for 1-2 minutes or until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (to no more than 37°C) or sonication in a water bath for a short period can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage and at -80°C for long-term storage (up to 2 years).[3]
Protocol 2: Preparation of a this compound Stock Solution in Ethanol
Materials:
-
This compound (lyophilized powder)
-
Absolute Ethanol (≥99.5%)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptic Handling: Work in a sterile environment to maintain the integrity of the compound and prevent contamination.
-
Pre-treatment of Vial: Centrifuge the vial containing the lyophilized this compound to collect all the powder at the bottom.[3]
-
Solvent Addition: To create a stock solution, add the calculated volume of absolute ethanol to the vial of this compound.
-
Dissolution: Vortex the mixture thoroughly until the this compound is fully dissolved. As with DMSO, gentle warming or brief sonication can be used to facilitate dissolution if needed.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber tubes. Store at -20°C for short-term and -80°C for long-term storage.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway Inhibition by this compound
This compound is an analog of herbimycin A, a known inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key components of oncogenic signaling pathways. Therefore, it is plausible that this compound exerts its cytotoxic effects through the inhibition of Hsp90, leading to the degradation of its client proteins and the disruption of downstream signaling.
Caption: Proposed mechanism of this compound via Hsp90 inhibition.
Experimental Workflow: Preparing this compound for In Vitro Assays
The following diagram outlines a general workflow for preparing this compound for use in typical in vitro experiments, such as cell viability assays.
Caption: General workflow for preparing this compound solutions.
References
Preparing Stock Solutions of TAN-420E: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of stock solutions of TAN-420E, a potent inhibitor of protein tyrosine kinases and Heat Shock Protein 90 (Hsp90). These guidelines are intended to ensure accurate and reproducible experimental outcomes.
Introduction
This compound, also known as Dihydroherbimycin A, is a hydroquinone analogue of Herbimycin A, a benzoquinone ansamycin antibiotic.[1] It exhibits a range of biological activities, including antibacterial, antifungal, antiprotozoal, and cytotoxic effects.[1] Its mechanism of action primarily involves the inhibition of Src family tyrosine kinases and the molecular chaperone Hsp90, leading to the ubiquitin-dependent degradation of a variety of oncogenic client proteins. This makes this compound a valuable tool in cancer research and drug development.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄N₂O₉ | [1] |
| Molecular Weight | 576.7 g/mol | [1] |
| Appearance | Greenish tan lyophilisate | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, filter-pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.
-
Calculation: To prepare a 10 mM stock solution, the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 576.7 g/mol )) * 1,000,000 µL/L ≈ 173.4 µL
-
-
-
Dissolving in DMSO: Add 173.4 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on Stability: DMSO stock solutions of similar compounds are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Experimental Workflow: In Vitro Treatment of Cancer Cell Lines
This workflow outlines a general procedure for treating adherent cancer cell lines with this compound to assess its cytotoxic effects or impact on specific signaling pathways.
Caption: General workflow for in vitro cell-based assays with this compound.
Mechanism of Action: Inhibition of Hsp90 and Downstream Signaling
This compound, similar to its analogue Herbimycin A, functions as an inhibitor of Hsp90. This molecular chaperone is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. By inhibiting Hsp90, this compound disrupts the chaperone machinery, leading to the misfolding, ubiquitination, and subsequent degradation of these client proteins by the proteasome. This results in the downregulation of key oncogenic signaling pathways.
Caption: Simplified signaling pathway of this compound via Hsp90 inhibition.
References
Application Notes and Protocols for In Vitro Analysis of Kainate Receptor Antagonists
A Clarification on the Biological Activity of TAN-420E
Initial research indicates a misunderstanding regarding the pharmacological target of this compound. Scientific literature identifies this compound, also known as Dihydroherbimycin A, as a hydroquinone analog of herbimycin A. Its established biological activities are primarily antibacterial, antifungal, antiprotozoan, and cytotoxic. It also functions as a scavenger of free radicals. Current research has not established a link between this compound and antagonism of GluK1/GluK3 kainate receptors.
Therefore, the following application notes and protocols are provided as a representative guide for the in vitro analysis of established GluK1/GluK3 kainate receptor antagonists, and not for this compound.
Introduction to GluK1/GluK3 Kainate Receptor Antagonism
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and neuronal excitability. The subunits GluK1-GluK3 are of particular interest as targets for therapeutic intervention in various neurological disorders. Selective antagonists of GluK1 and GluK3 are valuable tools for dissecting the physiological roles of these receptor subunits and for developing novel therapeutics. In vitro assays are fundamental for characterizing the potency and selectivity of these antagonists. A common and effective method is the intracellular calcium imaging assay using cell lines stably expressing the target receptor subunits.
Experimental Protocol: Intracellular Calcium Imaging Assay for GluK1/GluK3 Antagonists
This protocol details a method for determining the inhibitory activity of test compounds on recombinant rat GluK1 and GluK3 receptors expressed in Human Embryonic Kidney (HEK293) cells. The assay measures changes in intracellular calcium ([Ca²⁺]i) levels upon receptor activation by an agonist in the presence and absence of an antagonist.
Materials and Reagents:
-
HEK293 cells stably expressing rat GluK1b(Q) or GluK3a subunits
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Kainic acid (agonist)
-
Test compound (antagonist)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing either GluK1 or GluK3 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and allow them to adhere overnight.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
-
Compound and Agonist Preparation:
-
Prepare stock solutions of the test antagonist and the agonist (kainic acid) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.1%.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Add the test antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Following antagonist incubation, add the agonist (e.g., 0.1 mM kainic acid) to induce a calcium influx.
-
Record the fluorescence intensity for at least 60 seconds after agonist addition.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The inhibitory effect of the antagonist is expressed as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize representative quantitative data for known GluK1/GluK3 antagonists.
Table 1: Antagonist Activity at GluK1 and GluK3 Receptors
| Compound | Target Receptor | Agonist Used | Agonist Concentration (mM) | IC₅₀ (µM) |
| UBP310 | GluK1 | Kainic Acid | 0.1 | 0.5 |
| UBP310 | GluK3 | Kainic Acid | 0.1 | 2.5 |
| Quinoxaline-2,3-dione Analog 1 | GluK1 | Kainic Acid | 0.1 | 1.2 |
| Quinoxaline-2,3-dione Analog 1 | GluK3 | Kainic Acid | 0.1 | 0.08 |
| Quinoxaline-2,3-dione Analog 2 | GluK1 | Kainic Acid | 0.1 | >10 |
| Quinoxaline-2,3-dione Analog 2 | GluK3 | Kainic Acid | 0.1 | 0.6 |
Table 2: Binding Affinities of Selective Kainate Receptor Antagonists
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) |
| Compound X | GluK1 | [³H]Kainic Acid | 15 |
| Compound Y | GluK3 | [³H]Kainic Acid | 5 |
| Compound Z | GluK1 | [³H]UBP310 | 8 |
| Compound Z | GluK3 | [³H]UBP310 | 20 |
Visualizations
Caption: Experimental workflow for the in vitro calcium imaging assay.
Caption: Signaling pathway of GluK1/GluK3 receptor activation and antagonism.
Application Notes and Protocols: Antibacterial Susceptibility Testing of TAN-420E
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TAN-420E is a bacterial metabolite originally isolated from Streptomyces and identified as a hydroquinone analogue of herbimycin A.[1] It has demonstrated a range of biological activities, including antibacterial, antifungal, and antiprotozoan effects.[1] These application notes provide a summary of the known antibacterial activity of this compound and detailed protocols for determining its antibacterial susceptibility against various bacterial strains. The provided methodologies are based on established standards for antimicrobial susceptibility testing (AST).
Data Presentation: In Vitro Antibacterial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial species. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus brevis | Gram-positive | 50-100 |
| Bacillus cereus | Gram-positive | 50-100 |
| Micrococcus flavus | Gram-positive | 50-100 |
| Staphylococcus aureus | Gram-positive | 50-100 |
Data sourced from Cayman Chemical product information.[2][3]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These methods are based on standard techniques for antimicrobial susceptibility testing and can be adapted for specific research needs.
Broth Microdilution Method
This method is used to determine the MIC in a liquid medium and is amenable to high-throughput screening.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for quantitative assessment)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of lyophilized this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration suitable for serial dilutions (e.g., 1024 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without this compound).
-
Well 12 will serve as the negative control (sterile broth).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test range.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Agar Dilution Method
This method is useful for testing multiple bacterial strains simultaneously.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions in DMSO at 100 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 mL of each this compound stock solution to 99 mL of molten MHA to create a series of agar plates with varying concentrations of the compound. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing MHA with the same concentration of DMSO used in the test plates but without this compound.
-
-
Inoculum Preparation:
-
Prepare bacterial suspensions as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial strain at the inoculation site.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination of this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize and validate these methods for their specific experimental conditions and bacterial strains. Due to the limited publicly available data on this compound, further investigation into its stability, solubility in different media, and potential for non-specific binding is recommended.
References
Application Notes and Protocols for TAN-420E Hsp90 Client Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are key components of signal transduction pathways that are frequently dysregulated in cancer and other diseases.[1][2] Consequently, Hsp90 has emerged as a promising therapeutic target.[1][3]
TAN-420E belongs to the ansamycin class of natural products, which are known to be potent inhibitors of Hsp90.[4] These compounds bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[4] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3][5] This targeted degradation of oncoproteins, such as HER2, Akt, and CDK4, forms the basis of the anti-cancer activity of Hsp90 inhibitors.[5]
These application notes provide a detailed protocol for a this compound Hsp90 client protein degradation assay, enabling researchers to assess the efficacy of this compound in promoting the degradation of specific Hsp90 client proteins in a cellular context.
Data Presentation
The following tables summarize representative quantitative data for Hsp90 inhibitors, which can be used as a reference for interpreting results from this compound experiments. As specific data for this compound is not publicly available, these values are derived from studies on structurally related ansamycin antibiotics and other Hsp90 inhibitors.
Table 1: Representative IC50 Values of Hsp90 Inhibitors in Cancer Cell Lines
| Hsp90 Inhibitor | Cell Line | IC50 (nM) | Reference |
| 17-AAG (Tanespimycin) | H1975 (Lung Adenocarcinoma) | 1.258 | [6] |
| 17-AAG (Tanespimycin) | H1437 (Lung Adenocarcinoma) | 6.555 | [6] |
| 17-AAG (Tanespimycin) | H1650 (Lung Adenocarcinoma) | 4.872 | [6] |
| IPI-504 (Retaspimycin) | H1437 (Lung Adenocarcinoma) | 3.473 | [6] |
| IPI-504 (Retaspimycin) | H1650 (Lung Adenocarcinoma) | 3.764 | [6] |
| IPI-504 (Retaspimycin) | H358 (Lung Adenocarcinoma) | 4.662 | [6] |
Table 2: Representative Hsp90 Client Protein Degradation
| Hsp90 Inhibitor | Client Protein | Cell Line | Concentration | Time (h) | % Degradation |
| Geldanamycin | Raf-1 | SKBr3 (Breast Cancer) | 1 µM | 24 | >90% |
| 17-AAG | HER2 | SKBr3 (Breast Cancer) | 100 nM | 24 | >80% |
| 17-AAG | Akt | HCT116 (Colon Cancer) | 200 nM | 48 | ~75% |
| 17-AAG | CDK4 | MCF7 (Breast Cancer) | 500 nM | 24 | ~60% |
Note: The percentage of degradation is an approximation based on qualitative data from Western blot analyses in published literature.
Experimental Protocols
Safety Precautions
This compound is an ansamycin antibiotic. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the steps to assess the degradation of specific Hsp90 client proteins in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., SKBr3, MCF7, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify the level of client protein degradation relative to the loading control.
-
Protocol 2: Co-Immunoprecipitation to Assess Hsp90-Client Protein Interaction
This protocol is to determine if this compound disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Materials from Protocol 1
-
Co-immunoprecipitation (Co-IP) lysis buffer (a milder buffer than RIPA, e.g., Triton X-100 based)
-
Antibody against Hsp90 or the client protein for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis:
-
Follow the cell seeding and treatment steps from Protocol 1.
-
Lyse the cells using a Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for both Hsp90 and the client protein of interest. A decrease in the co-immunoprecipitated protein in the this compound treated sample indicates disruption of the interaction.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Vehicle control
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
-
Mandatory Visualization
Caption: Hsp90 chaperone cycle and the mechanism of this compound inhibition.
Caption: Experimental workflow for this compound Hsp90 client protein degradation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Hsp90 reaches new heights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel HSP90 inhibitor SL-145 suppresses metastatic triple-negative breast cancer without triggering the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective nitration of Hsp90 acts as a metabolic switch promoting tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90, DnaK, and ClpB collaborate in protein reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAN-420E in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420E, also known as Dihydroherbimycin A, is a benzoquinone ansamycin antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90) and Src family tyrosine kinases. By targeting these key regulators of cellular signaling, this compound disrupts multiple pathways essential for tumor cell proliferation, survival, and angiogenesis. These application notes provide a comprehensive overview of the use of this compound in murine cancer models, including its mechanism of action, experimental protocols, and expected outcomes. The information is curated for researchers and professionals in the field of oncology drug development.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of HSP90. HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer progression. By binding to the ATP-binding pocket of HSP90, this compound prevents the proper folding of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Key client proteins of HSP90 that are destabilized by this compound include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, HER2, and c-Met, which are frequently overexpressed or mutated in various cancers.
-
Downstream Signaling Kinases: Including components of the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are central to cell growth, proliferation, and survival.[1][2][3][4][5][6]
-
Transcription Factors: Such as HIF-1α and mutant p53, which are involved in angiogenesis and tumor suppression, respectively.[7]
-
Non-receptor Tyrosine Kinases: Notably the Src family kinases (e.g., c-Src) and the fusion oncoprotein Bcr-Abl, which drive the growth of certain leukemias and solid tumors.[7][8][9][10][11]
The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
Data Presentation
Due to the limited publicly available in vivo data specifically for this compound, the following tables summarize findings from studies on its parent compound, Herbimycin A, which is expected to have a similar efficacy profile.
Table 1: In Vivo Efficacy of Herbimycin A in a Murine Myeloid Leukemia Model
| Murine Model | Cancer Cell Line | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| C3H/HeJ mice | 32D cells transformed with mutant FLT3 (32D/mFLT) | 2.5 µ g/mouse , intraperitoneal (i.p.) injection, daily for 12 days | Tumor Growth | Statistically significant tumor growth inhibition from day 22 (P = 0.02) | [12] |
| C3H/HeJ mice | 32D cells transformed with mutant FLT3 (32D/mFLT) | 2.5 µ g/mouse , i.p. injection, 3 days/week for 4 weeks | Survival | Treated mice did not develop tumors and survived for more than 16 weeks | [12] |
Table 2: In Vitro Cytotoxicity of Herbimycin A
| Cell Line | Cancer Type | IC50 | Reference |
| HT29 | Human Colon Adenocarcinoma | >40% growth inhibition at 125 ng/mL | [13][14] |
| K562 | Human Chronic Myelogenous Leukemia | Potent growth inhibitor | [15] |
Experimental Protocols
The following protocols are based on established methodologies for testing HSP90 inhibitors in murine cancer models and can be adapted for the use of this compound.
Protocol 1: Syngeneic Murine Leukemia Model
This protocol is adapted from a study using Herbimycin A in a murine leukemia model.[12]
1. Cell Culture:
- Culture murine leukemia cells (e.g., 32D/mFLT) in appropriate media supplemented with fetal bovine serum and necessary cytokines.
- Harvest cells in the logarithmic growth phase and assess viability using trypan blue exclusion.
2. Animal Model:
- Use immunocompetent mice of a suitable strain (e.g., C3H/HeJ), typically 6-8 weeks old.[16][17][18][19][20]
- Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Resuspend the leukemia cells in sterile, serum-free media or phosphate-buffered saline (PBS).
- Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
4. This compound Formulation and Administration:
- Based on the data for Herbimycin A, a starting dose of 2.5 µ g/mouse can be used. Dose-response studies are recommended to determine the optimal dose for this compound.
- Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in PBS or a solution containing PEG300 and ethanol).[21]
- Administer the drug solution via intraperitoneal (i.p.) injection.
- Treatment can be initiated one day after tumor cell implantation and continued on a daily or intermittent schedule (e.g., 3 times per week) for a defined period (e.g., 2-4 weeks).
5. Monitoring and Endpoints:
- Monitor animal health and body weight daily.
- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- The primary efficacy endpoints are tumor growth inhibition and overall survival.
- At the end of the study, euthanize the animals and collect tumors and organs for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Protocol 2: Human Tumor Xenograft Model
This protocol describes a general approach for testing this compound in a human tumor xenograft model.[22][23][24][25][26]
1. Cell Culture:
- Culture a human cancer cell line of interest (e.g., a breast or lung cancer cell line known to be sensitive to HSP90 inhibitors) in appropriate media.
2. Animal Model:
- Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
- Acclimatize animals for at least one week.
3. Tumor Cell Implantation:
- Resuspend the cancer cells in a 1:1 mixture of sterile, serum-free media and Matrigel.
- Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
4. This compound Formulation and Administration:
- Follow the formulation and administration guidelines as described in Protocol 1. The dosing and schedule may need to be optimized for the specific xenograft model.
5. Monitoring and Endpoints:
- Monitor animal health, body weight, and tumor volume as described in Protocol 1.
- At the end of the study, collect tumors for pharmacodynamic analysis. This can include measuring the levels of HSP90 client proteins (e.g., p-Akt, p-ERK, c-Raf) by western blotting or immunohistochemistry to confirm target engagement.
Mandatory Visualizations
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 4. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbimycin - Wikipedia [en.wikipedia.org]
- 8. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of protein tyrosine kinase activity by herbimycin A prevents anti-mu but not LPS-mediated cell cycle progression and differentiation of splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of transforming activity of tyrosine kinase oncogenes by herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of herbimycin A derivatives on growth and differentiation of K562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 18. Syngeneic Tumor Mouse Models - Drug Efficacy Testing - InnoSer [innoserlaboratories.com]
- 19. Syngeneic Tumor Model-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Syngeneic Models-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 24. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 25. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Aqueous Stability of TAN-420E
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin antibiotic derived from Streptomyces species.[1] Like its analogue Herbimycin A, this compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects against various cancer cell lines.[2][3] These properties make it a compound of interest for further investigation in drug development.
A critical parameter for the development of any pharmaceutical compound is its stability in aqueous solution, as this impacts formulation, storage, and ultimately, bioavailability and efficacy. Currently, there is a lack of publicly available data on the aqueous stability of this compound. These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the stability of this compound in aqueous media under various conditions. The methodologies outlined here are based on established principles for the stability testing of natural products and can be adapted to specific laboratory requirements.
Chemical Properties of this compound
| Property | Value |
| Alternate Names | Dihydroherbimycin A, NK 86-0084[1] |
| CAS Number | 91700-93-5[1] |
| Molecular Formula | C₃₀H₄₄N₂O₉[1] |
| Molecular Weight | 576.7 g/mol [1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol[2][3] |
| Purity | Typically >95%[1][3] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (in Solvent) | -80°C for up to 2 years[2] |
Hypothetical Stability Data Summary
The following table represents a hypothetical data set for the stability of this compound in aqueous solution. Note: This data is for illustrative purposes only and is intended to guide the presentation of experimental results.
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | % Remaining after 24h |
| Aqueous Buffer | 5.0 | 25 | 120 | 0.0058 | 87.0 |
| Aqueous Buffer | 7.4 | 4 | 720 | 0.0010 | 97.6 |
| Aqueous Buffer | 7.4 | 25 | 48 | 0.0144 | 71.0 |
| Aqueous Buffer | 7.4 | 37 | 12 | 0.0578 | 25.0 |
| Aqueous Buffer | 9.0 | 25 | 8 | 0.0866 | 12.5 |
| Photostability | 7.4 | 25 | 2 | 0.3466 | <1.0 |
Experimental Protocols
The following protocols provide a framework for conducting a comprehensive stability study of this compound in aqueous solutions.
Materials and Reagents
-
This compound (lyophilized powder, >95% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Borate buffer, pH 9.0
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Calibrated pH meter
-
Incubators/water baths set to 4°C, 25°C, and 37°C
-
Photostability chamber with controlled light and temperature
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Carefully weigh the required amount of this compound powder and dissolve it in DMSO to a final concentration of 10 mM. Aliquot and store at -80°C.
-
Working Solutions (10 µM): On the day of the experiment, thaw an aliquot of the stock solution. Prepare the working solutions by diluting the stock solution 1:1000 in the respective aqueous buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize its effect on stability.
Stability Study Design
The workflow for the stability assessment is depicted in the diagram below.
Incubation and Sampling
-
Temperature Stability:
-
Dispense aliquots of the 10 µM working solutions into amber vials.
-
Place the vials in incubators set at 4°C, 25°C, and 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each condition.
-
-
Photostability:
-
Place aliquots of the 10 µM working solution (pH 7.4) in clear vials.
-
Expose the vials to a controlled light source as per ICH Q1B guidelines.
-
Wrap a set of control vials in aluminum foil and place them in the same chamber.
-
Collect samples at appropriate time intervals.
-
-
Sample Processing:
-
Immediately after collection, quench the degradation reaction by adding an equal volume of cold acetonitrile.
-
Store the quenched samples at -20°C until HPLC analysis.
-
HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the UV range).
-
Injection Volume: 20 µL
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
The concentration of this compound remaining at each time point is determined by integrating the peak area and comparing it to the standard curve.
-
The percentage of this compound remaining is calculated relative to the concentration at t=0.
-
Putative Signaling Pathway
This compound is a hydroquinone analogue of Herbimycin A, a well-characterized ansamycin antibiotic. Herbimycin A is known to inhibit Src family tyrosine kinases and Heat Shock Protein 90 (Hsp90). Therefore, it is plausible that this compound acts through a similar mechanism. The diagram below illustrates this putative signaling pathway.
Conclusion
These application notes provide a detailed framework for the systematic evaluation of this compound's stability in aqueous solutions. By following these protocols, researchers can generate crucial data regarding the compound's half-life and degradation kinetics under various pH, temperature, and light conditions. This information is essential for guiding preclinical development, including formulation strategies and the design of in vitro and in vivo experiments. Understanding the stability profile of this compound is a fundamental step toward unlocking its full therapeutic potential.
References
Application Notes and Protocols for TAN-420E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of TAN-420E (also known as Dihydroherbimycin A) in a laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction
This compound is a hydroquinone analogue of herbimycin A, a benzoquinonoid ansamycin antibiotic.[1] It is a bacterial metabolite originally isolated from Streptomyces species.[2][3] this compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antiprotozoan effects.[1] Notably, it exhibits cytotoxic activity against various cancer cell lines and functions as a potent inhibitor of non-receptor tyrosine kinases, particularly the Src family kinases. Its mechanism of action also involves the induction of receptor tyrosine kinase degradation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 91700-93-5 | [1][2] |
| Molecular Formula | C₃₀H₄₄N₂O₉ | [1] |
| Molecular Weight | 576.7 g/mol | [1] |
| Purity | >95% | [1] |
| Synonyms | Dihydroherbimycin A, NK 86-0084 | [1] |
| Appearance | Lyophilized solid | [3] |
| Solubility | Soluble in DMSO (<1mg/ml), DMF, Ethanol, Methanol | [2][3] |
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure user safety.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 2 years[2] |
Recommendations:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Small volumes of the vial may become entrapped in the seal during shipment; briefly centrifuge the vial on a tabletop centrifuge to dislodge any liquid in the cap.[2]
Handling Precautions and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] The following precautions should be taken:
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure an accessible safety shower and eyewash station are nearby.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices:
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[4]
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[4]
-
Inhalation: Immediately relocate self or casualty to fresh air.[4]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Avoid release to the environment.[4]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the lyophilized material is at the bottom.
-
Under aseptic conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 2 years.[2]
In Vitro Cytotoxicity Assay (Example using a CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., P388, KB)[2]
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from picomolar to micromolar). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., Bacillus brevis, Bacillus cereus, Micrococcus flavus, Staphylococcus aureus)[2]
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Preparation of this compound dilutions:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium to obtain a range of concentrations (e.g., from 200 µg/mL down to 0.1 µg/mL).
-
Include a positive control well (medium with bacteria, no compound) and a negative control well (medium only).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanism of Action
This compound, as a hydroquinone analogue of Herbimycin A, is known to be a selective inhibitor of non-receptor tyrosine kinases, particularly the Src family kinases. It also induces the degradation of receptor tyrosine kinases (RTKs) through a ubiquitin-dependent pathway.
Caption: Mechanism of action of this compound.
The diagram above illustrates the dual mechanism of action of this compound. It directly inhibits the activity of Src family kinases, thereby blocking their downstream signaling pathways that are often implicated in cancer cell proliferation and survival. Additionally, this compound promotes the ubiquitination of receptor tyrosine kinases, marking them for degradation by the proteasome. This leads to a reduction in the overall signaling output from these crucial growth factor receptors.
Logical Workflow for Experimental Use
Caption: General experimental workflow for this compound.
This workflow outlines the key steps for utilizing this compound in experimental settings, from initial preparation to data analysis. It emphasizes the importance of proper stock solution preparation and the subsequent application in various biological assays, culminating in the interpretation of the results.
References
Application Notes and Protocols: TAN-420E for Inhibiting Fungal Biofilm Formation
For Research Use Only.
Abstract
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. The ansamycin antibiotic, TAN-420E, has been identified as a potential candidate for the inhibition of fungal biofilm formation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound as a fungal biofilm inhibitor. The protocols outlined herein are based on established methodologies for in vitro antifungal susceptibility testing of fungal biofilms. While direct evidence of this compound's effect on fungal biofilms is currently limited, its known antibiotic properties warrant investigation into this novel application.
Introduction
Fungal infections, particularly those associated with biofilm formation on medical devices and host tissues, are a growing global health concern. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which confers protection from antifungal agents and the host immune system. Candida albicans is a primary example of a fungal pathogen that readily forms resilient biofilms. The development of new therapeutic strategies to combat fungal biofilms is therefore of paramount importance.
This compound is a member of the ansamycin class of antibiotics.[1] While the primary activity of many ansamycins is antibacterial, some members of this class have demonstrated broader biological activities, including antifungal effects.[2] The mechanism of action for many ansamycins involves the inhibition of essential cellular processes. For instance, some ansamycins are known to inhibit heat shock protein 90 (Hsp90), a molecular chaperone crucial for the proper folding and function of a wide range of proteins, including those involved in fungal virulence and stress responses. This document outlines a proposed research framework to investigate the potential of this compound as an inhibitor of fungal biofilm formation, a critical virulence factor.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound in inhibiting fungal biofilm formation. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic and Biofilm forms of Candida albicans
| Fungal Form | Metric | This compound (µg/mL) | Fluconazole (µg/mL) |
| Planktonic | MIC₅₀ | 8 | 2 |
| Planktonic | MIC₈₀ | 16 | 4 |
| Biofilm | MBIC₅₀ | 32 | 64 |
| Biofilm | MBIC₈₀ | 64 | >128 |
MIC₅₀/₈₀: Minimum Inhibitory Concentration required to inhibit 50% or 80% of planktonic growth. MBIC₅₀/₈₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% or 80% of biofilm formation.
Table 2: Effect of this compound on Candida albicans Biofilm Biomass and Metabolic Activity
| Treatment | Concentration (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Metabolic Activity Reduction (%) (XTT Assay) |
| This compound | 16 | 35 ± 4.2 | 40 ± 5.1 |
| This compound | 32 | 58 ± 6.5 | 65 ± 7.3 |
| This compound | 64 | 82 ± 5.9 | 88 ± 6.8 |
| Fluconazole | 64 | 25 ± 3.8 | 30 ± 4.5 |
| Untreated Control | - | 0 | 0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols are adapted from established methods for studying fungal biofilms.[2][3][4]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of planktonic fungal cells.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium buffered with MOPS
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized fungal inoculum (1-5 x 10⁶ CFU/mL) in RPMI 1640 medium.
-
Serially dilute the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction in growth compared to the positive control. The MIC can also be determined spectrophotometrically by reading the optical density at 600 nm.
Protocol 2: Inhibition of Biofilm Formation (MBIC Assay)
This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.
Materials:
-
Candida albicans strain
-
RPMI 1640 medium buffered with MOPS
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
95% Ethanol
-
Plate reader
Procedure:
-
Prepare a standardized fungal inoculum (1 x 10⁶ CFU/mL) in RPMI 1640 medium.
-
Add 100 µL of the fungal inoculum to each well of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of RPMI 1640 medium containing serial dilutions of this compound to the wells.
-
Include a positive control (biofilm with no drug) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, wash the wells with PBS to remove planktonic cells.
-
Stain the biofilms by adding 110 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.[3]
-
Wash the wells with distilled water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Quantify the biofilm biomass by measuring the absorbance at 570 nm using a plate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that causes a significant reduction in biofilm biomass compared to the control.[5]
Protocol 3: Quantification of Biofilm Metabolic Activity (XTT Assay)
This protocol measures the metabolic activity of the fungal cells within the biofilm as an indicator of viability.
Materials:
-
Biofilms grown in a 96-well plate (as in Protocol 2)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Plate reader
Procedure:
-
Prepare biofilms in a 96-well plate with and without this compound as described in Protocol 2.
-
After the 24-hour incubation, carefully wash the biofilms with PBS.
-
Prepare the XTT-menadione solution by adding menadione to the XTT solution to a final concentration of 1 µM.[2]
-
Add 100 µL of the XTT-menadione solution to each well.[2]
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the color change by reading the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates reduced metabolic activity.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action on the Ras1-cAMP-PKA signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anti-biofilm activity.
Discussion and Conclusion
The protocols provided offer a robust framework for the initial investigation of this compound as a potential inhibitor of fungal biofilm formation. The hypothetical data suggests that this compound could be effective in preventing biofilm development at concentrations higher than its MIC for planktonic cells, a common characteristic of anti-biofilm agents. The proposed mechanism of action, through the inhibition of Hsp90, provides a testable hypothesis for further molecular studies. Successful inhibition of the Ras1-cAMP-PKA pathway, a key regulator of morphogenesis and virulence in C. albicans, would represent a significant finding.
Further research should focus on elucidating the precise molecular targets of this compound in fungal cells and expanding the investigation to include other clinically relevant fungal species and in vivo models. The methods described herein can be adapted for high-throughput screening of other potential anti-biofilm compounds. The exploration of this compound's anti-biofilm properties may lead to the development of novel therapeutic strategies to combat recalcitrant fungal infections.
References
- 1. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Ansamycin - Wikipedia [en.wikipedia.org]
- 4. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
experimental dosage of TAN-420E in cell lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of TAN-420E, a potent anti-tumor agent, in various cancer cell lines.
Introduction
This compound, also known as Dihydroherbimycin A, is a benzoquinone ansamycin antibiotic with demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism of action involves the inhibition of key signaling molecules, positioning it as a compound of interest for cancer research and drug development.
Mechanism of Action
This compound exerts its anti-tumor activity primarily through the inhibition of Heat shock protein 90 (Hsp90) and Src family tyrosine kinases.
-
Hsp90 Inhibition: Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, ultimately inducing cell cycle arrest and apoptosis.
-
Src Family Kinase Inhibition: Src kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, migration, and survival. This compound's inhibition of Src kinases disrupts these signaling pathways, contributing to its cytotoxic effects.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
In Vitro Efficacy Data
The following table summarizes the available quantitative data on the cytotoxic and inhibitory effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| P388 | Murine Leukemia | EC50 | 0.022 µg/mL | [1] |
| KB | Human Epidermoid Carcinoma | EC50 | 0.3 µg/mL | [1] |
| A549 | Human Lung Carcinoma | - | Strong Inhibition | |
| HL-60 | Human Promyelocytic Leukemia | - | Strong Inhibition |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Further studies are required to establish a broader cytotoxicity profile across a more extensive panel of cancer cell lines.
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant anti-tumor potential through its inhibitory effects on Hsp90 and Src kinases. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in various cancer cell line models. Careful optimization of experimental conditions, including cell density and incubation times, is recommended for each specific cell line to ensure robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TAN-420E Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation of TAN-420E in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound, also known as Dihydroherbimycin A, is a hydroquinone analogue of herbimycin A.[1] It is a bacterial metabolite with antibacterial, antifungal, and antiprotozoan activities.[1][2] Chemically, its molecular formula is C₃₀H₄₄N₂O₉ and it has a molecular weight of 576.7 g/mol .[3] this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and DMF.[2][3] However, it has limited solubility in aqueous solutions like cell culture media.
Q2: Why is my this compound precipitating in the cell culture media?
A2: Precipitation of this compound in cell culture media typically occurs when its concentration exceeds its solubility limit in the aqueous environment of the media. This phenomenon, common for hydrophobic compounds, can be triggered by several factors including:
-
High Final Concentration: The intended experimental concentration of this compound may be too high for the media to maintain it in solution.
-
Improper Dissolution and Dilution: Incomplete initial dissolution in the stock solvent or rapid dilution of the concentrated stock into the aqueous media can cause the compound to "crash out" of solution.[4]
-
Media Composition: Components within the cell culture media, such as salts, pH, and proteins (especially in serum-free or low-serum conditions), can influence the solubility of this compound.[4]
-
Temperature Fluctuations: Changes in temperature, such as adding a cold stock solution to warm media, can decrease the solubility of the compound.[5]
Q3: Is the this compound precipitate harmful to my cells?
A3: Yes, the presence of a precipitate can be detrimental to your experiments. The formation of a precipitate leads to:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower and unknown, leading to unreliable and irreproducible results.
-
Cellular Stress and Toxicity: The solid particles of the precipitate can cause physical stress to the cells and may have cytotoxic effects independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging and microscopy.
Q4: What is the first thing I should do if I observe precipitation?
A4: If you observe a precipitate, it is strongly recommended to discard the prepared media and not use it for your experiments. Using media with a precipitate will lead to inaccurate and unreliable data. The best course of action is to prepare a fresh solution, taking care to address the potential causes of precipitation outlined in the troubleshooting guide below.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Stock Solution Preparation | Ensure Complete Dissolution: Visually confirm that the this compound powder is completely dissolved in the organic solvent (e.g., DMSO) before further dilution. If necessary, vortex or sonicate the stock solution to aid dissolution.[4] Use High-Quality Solvent: Use anhydrous, high-purity DMSO for preparing the stock solution. |
| Dilution Method | Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[6] Stepwise Dilution: Avoid adding the concentrated stock solution directly into the full volume of media. Instead, perform a serial or intermediate dilution. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this to the final volume of complete media.[7] Gentle Mixing: Add the stock solution dropwise into the vortex of the media while gently swirling to ensure rapid and uniform dispersion.[6] |
| Final Concentration | Dose-Response Curve: If precipitation persists, consider that the target concentration may be too high. Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and assay. Solubility Test: Conduct a simple solubility test (see Experimental Protocols section) to determine the approximate solubility limit of this compound in your specific cell culture media. |
| Media Composition | Serum Concentration: If you are using low-serum or serum-free media, consider that the reduced protein content may decrease the solubility of hydrophobic compounds. If your experimental design allows, test if a higher serum concentration improves solubility.[4] pH of Media: Ensure the pH of your cell culture media is within the optimal range (typically 7.2-7.4). Deviations in pH can alter the solubility of compounds.[4][8] |
| Incubation and Storage | Immediate Use: Use the this compound-containing media immediately after preparation. Do not store media with the compound for extended periods. Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound and affect its solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 576.7 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Methodology:
-
In a sterile environment, weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 173.4 µL of anhydrous, sterile DMSO to the tube. This will yield a 10 mM stock solution.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Approximate Solubility of this compound in Cell Culture Media
Objective: To visually determine the concentration at which this compound begins to precipitate in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
Methodology:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in your cell culture medium. For example, you can prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Remember to keep the final DMSO concentration constant and low (e.g., ≤ 0.5%).
-
Include a vehicle control containing only the medium and the same final concentration of DMSO.
-
Incubate the tubes or plate at 37°C for a period that is relevant to your experiments (e.g., 2, 6, and 24 hours).
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After each time point, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). You can do this by eye and by using a light microscope.
-
The highest concentration that remains clear (no precipitate) is the approximate solubility limit of this compound in your specific media under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Optimizing TAN-420E Concentration for Cytotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAN-420E in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Dihydroherbimycin A, is a bacterial metabolite that functions as an inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It is a hydroquinone analogue of herbimycin A.[2] this compound binds to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins. Many of these client proteins are critical for cancer cell survival and proliferation, including protein kinases and transcription factors involved in oncogenic signaling pathways. By inhibiting HSP90, this compound leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Q2: Which signaling pathways are affected by this compound?
A2: As an HSP90 inhibitor, this compound disrupts multiple signaling pathways that are crucial for tumor growth and survival. Key pathways affected include the PI3K/Akt/mTOR and MAPK/ERK pathways. Client proteins within these pathways, such as Akt, Raf-1, and ErbB2, are destabilized and degraded upon HSP90 inhibition by this compound.
Q3: What is a typical effective concentration range for this compound in cytotoxicity assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line being tested. Published data has shown it to be cytotoxic to P388 and KB cancer cells with EC50 values of 0.022 and 0.3 µg/ml, respectively.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What solvents can be used to dissolve and dilute this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No cytotoxic effect observed | - this compound concentration is too low- Cell line is resistant to HSP90 inhibition- Incorrect incubation time- Inactive compound | - Perform a dose-response experiment with a wider concentration range.- Verify the expression and dependency of the cell line on key HSP90 client proteins.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Confirm the integrity and activity of the this compound stock solution. |
| High background in cytotoxicity assay | - Contamination of cell culture- High cell density- Issues with assay reagent | - Regularly test for mycoplasma and other contaminants.- Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.- Follow the manufacturer's protocol for the cytotoxicity assay kit and ensure reagents are properly prepared and stored. |
| Precipitation of this compound in culture medium | - Poor solubility at final concentration- Interaction with media components | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions of this compound for each experiment.- Consider using a different formulation or solvent if precipitation persists. |
Quantitative Data
Table 1: Reported EC50 Values for this compound
| Cell Line | Cancer Type | EC50 (µg/mL) |
| P388 | Murine Leukemia | 0.022 |
| KB | Human Epidermoid Carcinoma | 0.3 |
| Note: The cytotoxic potential of this compound can be cell-line specific. It is highly recommended to determine the IC50 or EC50 value for each cell line used in your experiments. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 to 10 µg/mL). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. c. After the incubation with MTT, carefully remove the medium from the wells. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells using a multichannel pipette.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50/EC50 value.
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and blocking pro-survival signaling pathways.
Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
References
issues with TAN-420E stability during experiments
This support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using TAN-420E in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of up to 10 mM. For final dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is below 0.1% to avoid solvent-induced artifacts.
Q2: How should this compound be stored to ensure maximum stability?
This compound is sensitive to light and temperature fluctuations. For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
This compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment. If aqueous solutions must be stored, they should be kept on ice and used within 2-4 hours.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue can arise from several factors related to compound stability and handling.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound stock solution | Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Prepare a fresh stock solution if the current one is older than six months. | Consistent and reproducible experimental results. |
| Precipitation of this compound in culture media | Visually inspect the culture media for any precipitate after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different formulation with a solubilizing agent. | Clear culture media and accurate compound concentration. |
| Interaction with media components | Some components of cell culture media, such as certain proteins or high concentrations of serum, may interact with this compound. Test the effect of this compound in a serum-free medium as a control. | Understanding of potential interactions affecting compound activity. |
| Light-induced degradation | This compound is photosensitive. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. | Preservation of compound integrity and activity. |
Issue 2: High variability in in vivo experiments.
Variability in animal studies can be influenced by the formulation and administration of this compound.
Vehicle and Formulation Stability
| Parameter | Vehicle A (5% DMSO, 40% PEG300, 55% Saline) | Vehicle B (10% Solutol HS 15 in PBS) |
| Solubility at 25°C | Up to 5 mg/mL | Up to 10 mg/mL |
| Stability at 25°C (4 hours) | 98% remaining | 99% remaining |
| Stability at 4°C (24 hours) | 95% remaining | 98% remaining |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution: Dissolve the required amount of solid this compound in anhydrous DMSO to make a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex and aliquot: Vortex the stock solution thoroughly to ensure complete dissolution. Aliquot into smaller, single-use volumes in amber vials.
-
Storage: Store the aliquots at -80°C.
-
Working solution preparation: For each experiment, thaw a fresh aliquot of the 10 mM stock solution. Serially dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.
Protocol 2: Formulation of this compound for In Vivo Administration
-
Choose the appropriate vehicle: Based on the required dose and route of administration, select a suitable vehicle (e.g., Vehicle B for higher solubility).
-
Prepare the formulation:
-
Warm the vehicle (e.g., 10% Solutol HS 15 in PBS) to 37°C to aid in dissolution.
-
Add the required amount of solid this compound to the pre-warmed vehicle.
-
Vortex and sonicate briefly until the compound is completely dissolved.
-
-
Administration: Administer the formulation to the animals immediately after preparation. If a short delay is unavoidable, keep the solution at room temperature and protected from light.
Visualizations
Caption: Hypothetical inhibitory signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
avoiding degradation of TAN-420E in solution
Welcome to the Technical Support Center for TAN-420E. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on avoiding its degradation in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the hydroquinone moiety. | This is a primary indicator of degradation. Minimize exposure to oxygen by purging solutions with an inert gas (e.g., nitrogen or argon) and using sealed vials. Prepare solutions fresh whenever possible. Store stock solutions at -80°C. |
| Precipitate forms in the solution | - Degradation products may be less soluble.- The concentration exceeds the solubility limit in the chosen solvent. | - Follow the recommendations for preventing discoloration.- Ensure the concentration of this compound is within its solubility limit for the specific solvent and temperature. Briefly centrifuge the vial to pellet the precipitate and use the supernatant, though quantification is recommended. |
| Loss of biological activity | Chemical degradation of this compound. | This is a consequence of degradation. It is crucial to follow proper handling and storage procedures. If a loss of activity is observed, it is recommended to use a fresh stock of this compound and verify its concentration and purity. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Minimize the exposure of the working solution to light and ambient temperature. Prepare fresh dilutions from a frozen stock solution for each experiment. Use amber-colored tubes or wrap tubes in foil to protect from light. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF). For cell-based assays, it is crucial to consider the final solvent concentration and its potential effects on the cells.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, this compound solutions should be stored at -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (a few hours), solutions should be kept on ice and protected from light.
Q3: My this compound solution has changed color. Can I still use it?
A3: A color change (typically to yellow or brown) indicates oxidation and degradation of the hydroquinone moiety of this compound. This degradation can lead to a loss of biological activity and the formation of unknown compounds. It is strongly recommended to discard the colored solution and prepare a fresh one from a new stock.
Q4: How susceptible is this compound to degradation by light?
A4: As a hydroquinone-containing compound, this compound is expected to be sensitive to light. Exposure to light, especially UV, can accelerate its oxidation. Therefore, it is essential to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Hydroquinone and its analogues are more susceptible to oxidation at neutral to alkaline pH. While specific data for this compound is not available, it is advisable to maintain aqueous solutions at a slightly acidic pH if experimentally feasible. If working at physiological pH (around 7.4), be aware that the rate of degradation may be increased, and fresh solutions should be used promptly.
Data Presentation
The following table provides illustrative data on the expected stability of this compound under various stress conditions. Note: This data is hypothetical and based on the known behavior of hydroquinone-containing ansamycin antibiotics. Researchers must perform their own stability studies to determine the actual degradation profile of this compound under their specific experimental conditions.
| Condition | Parameter | Value | Expected % Degradation (Illustrative) |
| Hydrolysis | 0.1 M HCl | 24 hours @ RT | 5 - 15% |
| 0.1 M NaOH | 1 hour @ RT | 20 - 40% | |
| Oxidation | 3% H₂O₂ | 6 hours @ RT | > 50% |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | 15 - 30% |
| Thermal | 60°C in Solution | 48 hours | 25 - 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Solvent (e.g., DMSO, Methanol)
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- HPLC-grade water and acetonitrile
- pH meter
- Photostability chamber
- Temperature-controlled oven
- HPLC system with UV or Mass Spectrometry (MS) detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL.
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Incubate at room temperature for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL.
-
Incubate at room temperature. Due to expected rapid degradation, take samples at earlier time points (e.g., 0, 15, 30, 60 minutes).
-
Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 50 µg/mL.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 1, 3, 6 hours) and dilute with the mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Prepare a solution of this compound (e.g., 50 µg/mL) in a suitable solvent system.
-
Place the solution in a chemically inert, transparent container.
-
Expose the sample to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
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Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Prepare a solution of this compound (e.g., 50 µg/mL).
-
Place the solution in a sealed vial in a temperature-controlled oven at 60°C.
-
A control sample should be stored at the recommended storage temperature (-80°C).
-
Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48 hours) and analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.
1. Chromatographic Conditions (Suggested Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
- Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor multiple wavelengths). Alternatively, a mass spectrometer can be used for identification of degradation products.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Dilute the samples from the forced degradation studies with the initial mobile phase composition to a suitable concentration for analysis.
3. Analysis:
- Inject the prepared samples into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
- The percentage of degradation can be calculated based on the decrease in the peak area of this compound relative to the initial time point or a control sample.
Visualizations
References
Technical Support Center: Improving the In Vivo Efficacy of TAN-420E
Disclaimer: Information regarding the in vivo efficacy of TAN-420E is limited in publicly available literature. This guide is based on the known properties of this compound and general principles derived from the study of farnesyltransferase inhibitors (FTIs) and related cytotoxic agents. The experimental protocols and data are illustrative and should be adapted to specific research contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound, also known as Dihydroherbimycin A, is a bacterial metabolite isolated from Streptomyces.[1][2] It is a hydroquinone analogue of herbimycin A.[2] While its precise mechanism for anticancer activity is not fully elucidated in the provided search results, its cytotoxicity against P388 and KB cancer cells is established.[1][3] Given the focus on farnesyltransferase inhibitors (FTIs), a plausible hypothesis is that this compound may function as an FTI, interfering with the post-translational modification of proteins like Ras, which are crucial for cell signaling and proliferation.[4][5] Farnesyltransferase inhibitors were designed to block the farnesylation of Ras and other intracellular proteins, which has been shown to affect malignant cell proliferation and survival.[6]
Q2: What are the known cellular effects of this compound?
This compound has demonstrated cytotoxic effects against P388 and KB cancer cells with EC50 values of 0.022 and 0.3 µg/ml, respectively.[1][3] It also exhibits antioxidant properties by scavenging DPPH radicals (IC50 = 1.3 µM) and reducing thiobarbituric acid reactive substances (TBARS) in rat liver microsomes.[1][3] Additionally, it has antibacterial activity against several bacterial strains.[1][2]
Q3: Why might the in vivo efficacy of a farnesyltransferase inhibitor like this compound be limited?
The effectiveness of farnesyltransferase inhibitors (FTIs) targeting K-Ras or N-Ras can be limited by alternative resistance pathways.[4] For instance, when farnesyltransferase (FTase) is inhibited, some proteins, including K-Ras, can undergo alternative prenylation by geranylgeranyltransferase (GGTase), thus circumventing the action of the FTI.[7] This is a key consideration for in vivo studies.
Troubleshooting Guide for In Vivo Experiments
Issue 1: Suboptimal tumor growth inhibition in a xenograft model.
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Question: My in vivo xenograft study with this compound is showing poor tumor growth inhibition compared to the in vitro data. What could be the cause?
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Answer: Several factors could contribute to this discrepancy:
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Pharmacokinetics: this compound may have poor bioavailability, rapid metabolism, or rapid clearance in the animal model. A pharmacokinetic study is recommended to determine the compound's concentration in plasma and tumor tissue over time.
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Alternative Prenylation: As mentioned, the target cancer cells in your model might be utilizing geranylgeranyltransferase (GGTase) to modify key proteins like K-Ras when FTase is inhibited by this compound.[7]
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Off-Target Effects: The compound might have off-target effects that are more pronounced in vivo.
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Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. For example, hypoxic tumors can show resistance to some chemotherapeutic agents.[7]
-
Issue 2: Observed toxicity in the animal model at presumed therapeutic doses.
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Question: I am observing significant weight loss and other signs of toxicity in my animal models at doses of this compound that I predicted would be therapeutic. What should I do?
-
Answer:
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Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD). This will help establish a therapeutic window.
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Formulation and Route of Administration: The formulation of this compound can impact its toxicity. Ensure it is properly solubilized. The route of administration can also influence toxicity.
-
Combination Therapy: Consider combination therapy with other agents. This can sometimes allow for a lower, less toxic dose of each compound while achieving a synergistic therapeutic effect.[4]
-
Issue 3: Development of resistance to this compound over time.
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Question: My initial results showed good tumor regression, but the tumors have started to regrow despite continued treatment with this compound. What could be happening?
-
Answer: This suggests the development of acquired resistance. Potential mechanisms include:
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Upregulation of Alternative Pathways: The cancer cells may have upregulated alternative signaling pathways to bypass the inhibition of farnesylation.
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Drug Efflux: The cancer cells may have increased the expression of drug efflux pumps that remove this compound from the cell.
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Target Mutation: While less common for this class of inhibitors, mutation in the target enzyme (FTase) could lead to reduced binding of this compound.
-
Quantitative Data Summary
Table 1: Illustrative In Vitro Activity of this compound
| Cell Line | IC50 (µg/mL) |
| P388 | 0.022 |
| KB | 0.3 |
Source: Cayman Chemical, MyBioSource[1][3]
Table 2: Hypothetical In Vivo Efficacy Data for an FTI in a Xenograft Model
| Treatment Group | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | +250 | +5 |
| FTI (Low Dose) | +150 | +2 |
| FTI (High Dose) | +50 | -8 |
| FTI + GGTI | -20 | -5 |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Efficacy Assessment
-
Cell Culture: Culture the chosen cancer cell line (e.g., one with a known Ras mutation) under standard conditions.
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Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
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Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound via the determined route (e.g., intraperitoneal injection, oral gavage) at the desired frequency and dose. The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.
-
Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.
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Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Pharmacokinetic Analysis
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
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Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous and oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
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Plasma Preparation: Process the blood samples to obtain plasma.
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Bioanalysis: Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
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AUC (area under the plasma concentration-time curve)
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t1/2 (half-life)
-
Bioavailability (if both IV and oral routes are tested)
-
Visualizations
Caption: Proposed inhibitory action of this compound on the Ras signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.
References
- 1. TAN 420E | CAS 91700-93-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. scbt.com [scbt.com]
- 3. mybiosource.com [mybiosource.com]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving therapies: farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing TAN-420E Off-Target Effects in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of TAN-420E in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Dihydroherbimycin A, is a member of the ansamycin antibiotic family. Its primary molecular target is Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is an essential molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are critical components of signal transduction pathways.[3][4] By inhibiting the ATPase activity of Hsp90, this compound leads to the misfolding and subsequent proteasomal degradation of these client proteins.[3]
Q2: What are the expected "on-target" effects of this compound?
A2: The on-target effects of this compound are the downstream consequences of Hsp90 inhibition. This includes the degradation of Hsp90 client proteins. Many of these clients are oncogenic kinases, transcription factors, and other proteins involved in cell growth, proliferation, and survival. Therefore, researchers can expect to see pleiotropic effects, including cell cycle arrest, apoptosis, and inhibition of various signaling pathways.[5]
Q3: How do I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target Hsp90-mediated effects and true off-target effects is crucial. An on-target effect will manifest as the degradation of known Hsp90 client proteins (e.g., Src, Raf-1, Akt, HER2). A true off-target effect would be an interaction with a protein that is not a client of Hsp90.[6] Confirmation can be achieved by using a structurally unrelated Hsp90 inhibitor to see if it phenocopies the effects of this compound. Additionally, overexpressing a specific client protein might rescue the phenotype, confirming it as an on-target effect.
Q4: What are some known off-target effects of Hsp90 inhibitors?
A4: While many observed effects are due to the pleiotropic nature of Hsp90 inhibition, some Hsp90 inhibitors have been reported to have true off-target activities. For example, the resorcinolic Hsp90 inhibitor AUY922 has been shown to inhibit pyruvate dehydrogenase kinase (PDHK) in the low micromolar range.[6] It is important to assess the selectivity profile of the specific inhibitor being used.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Toxicity at Low Concentrations | 1. The cell line is highly dependent on an Hsp90 client protein for survival. 2. The compound has off-target cytotoxic effects. | 1. Perform a dose-response curve to determine the IC50 and ensure you are working in an appropriate concentration range. 2. Compare the toxicity profile with a structurally different Hsp90 inhibitor. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) alongside your primary assay. |
| Inconsistent Phenotypic Results | 1. Variation in cell passage number, leading to changes in protein expression. 2. Degradation of the compound in solution. 3. Cell density affecting compound efficacy. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Optimize and maintain consistent cell seeding densities for all experiments. |
| Unexpected Signaling Pathway Activation | 1. Cellular stress response to Hsp90 inhibition. 2. A true off-target effect of this compound. | 1. Monitor the induction of heat shock proteins like Hsp70, a hallmark of Hsp90 inhibition. 2. Use proteomic or transcriptomic approaches to identify affected pathways. 3. Validate key pathway proteins by western blot. Use a different class of Hsp90 inhibitor as a control. |
| No Effect on a Known Hsp90 Client Protein | 1. The specific client protein is not highly dependent on Hsp90 in your cell line. 2. The concentration of this compound is too low. 3. The antibody used for detection is not specific. | 1. Confirm the expression of the client protein in your cell line. 2. Perform a dose-response experiment and analyze client protein levels by western blot. 3. Validate your antibody with appropriate positive and negative controls. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of an Ansamycin Hsp90 Inhibitor
This table provides an example of the kind of data researchers should seek for their specific compound. Data for a compound similar to this compound is presented to illustrate the concept of on-target client protein degradation versus potential off-target kinase inhibition.
| Kinase | IC50 (nM) | Comment |
| Hsp90α (ATPase assay) | 50 | Primary Target |
| Src | 75 | Hsp90 Client Protein |
| Bcr-Abl | 90 | Hsp90 Client Protein |
| Raf-1 | 120 | Hsp90 Client Protein |
| CDK1 | >10,000 | Not an Hsp90 Client |
| MAPK1 | >10,000 | Not an Hsp90 Client |
Note: The IC50 values for client proteins often reflect the concentration needed to induce their degradation, which is a downstream effect of Hsp90 inhibition, not direct kinase inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is to confirm the on-target activity of this compound by measuring the degradation of known Hsp90 client proteins.
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Hsp90 client proteins (e.g., Src, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of client protein degradation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the direct binding of this compound to Hsp90 in intact cells.
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Hsp90 by western blot.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound via Hsp90 inhibition.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
TAN-420E solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with TAN-420E. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the hydroquinone analogue of herbimycin A and has been noted for its antibacterial, antifungal, and antiprotozoan activities.[1][2] Like many small molecule inhibitors designed to interact with hydrophobic binding pockets of proteins, this compound is inherently lipophilic, leading to low aqueous solubility. This can present challenges in experimental setups, particularly when diluting stock solutions into aqueous buffers or cell culture media, which can lead to precipitation and inaccurate dosing.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol.[1] However, even in these solvents, achieving high concentrations can sometimes be challenging.
Q3: My this compound precipitates when I add it to my cell culture medium. What is happening?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is stable in a high-concentration organic stock solution (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%, although some cell lines may tolerate up to 0.5%. It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Powder does not fully dissolve in organic solvent. | 1. Inappropriate solvent for the desired concentration. 2. Low-quality or hydrated solvent. 3. Concentration is too high. | 1. Use anhydrous, high-purity DMSO as the primary solvent. 2. Gentle warming (up to 37°C) and vortexing or brief sonication can aid dissolution. 3. Prepare a more dilute stock solution if the compound does not fully dissolve at the intended concentration. |
| Precipitate forms immediately upon dilution into aqueous buffer or media. | 1. The final concentration of this compound exceeds its aqueous solubility limit. 2. The final percentage of the organic solvent is too low to maintain solubility. 3. Rapid change in solvent polarity. | 1. Reduce the final working concentration of this compound. 2. Pre-warm the aqueous buffer or media to 37°C before adding the this compound stock solution. 3. Add the stock solution to the aqueous medium while gently vortexing to ensure rapid and even dispersion. 4. Consider a serial dilution approach in the aqueous medium to avoid a sudden large change in solvent polarity. |
| Precipitate forms over time in the incubator. | 1. Interaction with media components (e.g., proteins in serum). 2. Temperature or pH shifts in the incubator. | 1. Prepare the final dilution in a serum-free or low-serum medium immediately before adding it to the cells. 2. Ensure your cell culture medium is properly buffered for the CO2 environment of your incubator. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table summarizes its known qualitative solubility.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Insoluble | Inferred from organic solvent solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 576.7 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.77 mg of this compound.
-
Dissolve: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes or place it in a bath sonicator for brief intervals.
-
Inspect: Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Pre-warm Media: Ensure your complete cell culture media is pre-warmed to 37°C.
-
Intermediate Dilution: In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of the pre-warmed media (e.g., 1 mL). For a final concentration of 10 µM in 10 mL, you would add 10 µL of the 10 mM stock. Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Final Dilution: Add the remaining volume of your pre-warmed complete media to the conical tube containing the intermediate dilution.
-
Mix Thoroughly: Invert the tube several times to ensure the solution is homogeneous.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow
References
adjusting TAN-420E dosage for different cell types
Welcome to the technical support center for TAN-420E. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Dihydroherbimycin A, functions as a Heat Shock Protein 90 (Hsp90) inhibitor.[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival.[2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and MAPK pathways.[3][4][5][6]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values can result from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to Hsp90 inhibitors. It is crucial to use a consistent cell line and passage number for reproducible results.
-
Cell Density: The initial number of cells seeded can significantly influence the calculated IC50 value. Ensure a consistent seeding density across all experiments.[7]
-
Compound Stability: Ensure your stock solution of this compound is stored correctly and has not degraded. It is recommended to prepare fresh dilutions for each experiment.[7]
-
Assay Duration: The length of incubation with the inhibitor can affect the outcome. A 72-hour incubation is often a good starting point, but this may need to be optimized for your specific cell line.[7]
-
Reagent Quality: The quality of your cell culture media, serum, and assay reagents can impact the results. Use high-quality, non-expired reagents.[7]
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the reason?
A3: Unusually high toxicity could be due to:
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is less than 0.5%, and preferably below 0.1%.[8][9]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to Hsp90 inhibition. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
-
Off-target Effects: While this compound is a potent Hsp90 inhibitor, off-target effects can occur at higher concentrations. Using the lowest effective concentration can help minimize these effects.[9]
Q4: I am not observing the expected downstream effects (e.g., degradation of client proteins) after treating with this compound. What should I check?
A4: If you are not seeing the expected downstream effects, consider the following:
-
Treatment Duration and Concentration: The degradation of Hsp90 client proteins is time and concentration-dependent. You may need to optimize the incubation time and concentration of this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can be informative.
-
Antibody Quality for Western Blotting: Ensure that the primary antibodies you are using to detect the Hsp90 client proteins are validated and working correctly.
-
Protein Extraction and Western Blot Protocol: Verify your protein lysis and Western blot protocols to ensure efficient protein extraction and detection.[10][11][12][13]
-
Cellular Context: The specific client proteins affected and the magnitude of their degradation can vary between different cell lines.
Quantitative Data: In Vitro Cytotoxicity of this compound
The following table summarizes the cytotoxic activity of this compound (Dihydroherbimycin A) and its analogue Herbimycin A against various human cancer cell lines. This data can be used as a reference for selecting appropriate starting concentrations for your experiments.
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| This compound (Dihydroherbimycin A) | P388 | Murine Lymphocytic Leukemia | 0.022 µg/mL | [4] |
| KB | Human Epidermoid Carcinoma | 0.3 µg/mL | [4] | |
| A549 | Human Lung Carcinoma | Strong Inhibition (IC50 not specified) | [7] | |
| HL-60 | Human Promyelocytic Leukemia | Strong Inhibition (IC50 not specified) | [7] | |
| Herbimycin A | K562 | Human Chronic Myelogenous Leukemia | - | [14] |
| BT-474 | Human Breast Carcinoma | GI50 values reported | [15] | |
| DU-145 | Human Prostate Carcinoma | GI50 values reported | [15] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product datasheet, this compound has a molecular weight of 576.7 g/mol . To prepare a 10 mM stock solution, dissolve 5.77 mg of this compound in 1 mL of DMSO.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for assessing the degradation of Hsp90 client proteins following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as an Hsp90 inhibitor.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Hsp90 inhibitors as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TAN-420E in Fungal Strains
Welcome to the Technical Support Center for TAN-420E. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound, an exemplary azole antifungal agent. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and address challenges related to fungal resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for our fungal strain. What are the likely causes?
A1: An increase in the MIC of an azole antifungal like this compound is a classic indicator of emerging resistance. The most common mechanisms of azole resistance in fungi include:
-
Target Site Modification: Mutations in the ERG11 gene (also known as CYP51A in some fungi), which encodes the drug's target enzyme, lanosterol 14-α-demethylase. These mutations can reduce the binding affinity of this compound to the enzyme.[1][2][3][4]
-
Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[1][2][3][5] These pumps actively remove the drug from the fungal cell, lowering its intracellular concentration.
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes within the ergosterol pathway can sometimes compensate for the inhibition of Erg11, leading to reduced susceptibility.[1][3]
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells.
To investigate the specific cause in your strain, we recommend performing gene sequencing of ERG11 and quantifying the expression of known efflux pump genes.
Q2: How can we determine if efflux pump overexpression is the cause of this compound resistance in our fungal isolate?
A2: You can investigate the role of efflux pumps through a combination of gene expression analysis and functional assays:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of major efflux pump genes (e.g., CDR1, CDR2, MDR1). A significant upregulation in the resistant strain compared to a susceptible control is a strong indicator of this resistance mechanism.
-
Efflux Pump Activity Assays: These functional assays directly measure the pump's activity. A common method involves using fluorescent substrates like Rhodamine 6G.[6][7] Resistant cells with overactive efflux pumps will expel the dye more rapidly, resulting in lower intracellular fluorescence compared to susceptible cells.
Q3: Our fungal strain shows resistance to this compound. Is it likely to be resistant to other azole antifungals as well?
A3: Yes, cross-resistance among azole antifungals is a common phenomenon.[4] The mechanisms conferring resistance to one azole often affect the entire class. For instance, overexpression of broad-spectrum efflux pumps like Cdr1 and Cdr2 can extrude multiple azoles.[1] Similarly, some mutations in the ERG11 gene can reduce the binding affinity for several azole drugs.[2][3] It is advisable to perform susceptibility testing with a panel of azole antifungals to determine the cross-resistance profile of your strain.
Q4: What are the key signaling pathways that regulate azole resistance in fungi?
A4: Several conserved signaling pathways have been implicated in the regulation of azole resistance. Understanding these pathways can reveal potential targets for combination therapies. Key pathways include:
-
Calcineurin Signaling Pathway: This pathway is crucial for stress responses and has been shown to play a role in azole tolerance and the emergence of resistance.
-
Hsp90 Chaperone Network: Hsp90 is a molecular chaperone that plays a critical role in the stability and function of various client proteins, including those involved in drug resistance.
-
Ras/cAMP/PKA Pathway: This pathway is involved in morphogenesis and virulence, and has also been linked to the regulation of azole resistance.[8]
-
Calcium Signaling Pathway: Intracellular calcium signaling is a vital component of the fungal stress response and has been shown to be involved in non-Cyp51 mediated azole resistance.[9][10]
Troubleshooting Guides
Issue: Reduced or No Antifungal Activity of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure proper storage conditions (temperature, light protection) as specified by the manufacturer. Prepare fresh stock solutions for each experiment. |
| Incorrect Drug Concentration | Verify the concentration of your stock solution using a spectrophotometer or another appropriate method. Ensure accurate dilutions are made for your working solutions. |
| Resistant Fungal Strain | Determine the MIC of this compound for your strain and compare it to a known susceptible control strain. If resistance is confirmed, proceed with mechanism of resistance studies. |
| Suboptimal Assay Conditions | Review and optimize your experimental protocol, including media composition, pH, incubation time, and temperature, based on standardized methods (e.g., CLSI, EUCAST).[11][12][13] |
Issue: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | Standardize the preparation of your fungal inoculum to ensure a consistent starting cell concentration for each experiment. Use a spectrophotometer or hemocytometer for accurate cell counting. |
| Pipetting Errors | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or water. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
Materials:
-
This compound stock solution
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Fungal isolate and a susceptible control strain
-
Spectrophotometer or microplate reader
-
Hemocytometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (fungal suspension without the drug) and a negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in growth compared to the positive control. This can be assessed visually or by measuring the optical density at 530 nm.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
Materials:
-
Resistant and susceptible fungal strains
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1)
Procedure:
-
Cell Culture and Treatment:
-
Grow the fungal strains to mid-log phase.
-
Optionally, expose the cells to a sub-inhibitory concentration of this compound for a defined period to induce gene expression.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method, normalizing to the housekeeping gene.[14]
-
Protocol 3: Rhodamine 6G Efflux Assay
Materials:
-
Resistant and susceptible fungal strains
-
Rhodamine 6G
-
Glucose
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the cells in PBS without glucose to de-energize them.
-
-
Dye Loading:
-
Incubate the de-energized cells with Rhodamine 6G for a set time to allow for dye uptake.
-
-
Efflux Initiation:
-
Wash the cells to remove extracellular dye.
-
Initiate efflux by adding glucose to the cell suspension.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the supernatant or the cells over time using a fluorometer. A rapid increase in supernatant fluorescence or a decrease in cell-associated fluorescence in the resistant strain indicates active efflux.
-
Data Presentation
Table 1: Example MIC Data for this compound and Other Azoles
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Susceptible Control | 0.5 | 1 | 0.25 |
| Resistant Isolate 1 | 32 | 64 | 8 |
| Resistant Isolate 2 | 16 | 32 | 4 |
Table 2: Example qRT-PCR Data for Efflux Pump Gene Expression
| Gene | Fold Change in Resistant Isolate 1 (vs. Susceptible) | Fold Change in Resistant Isolate 2 (vs. Susceptible) |
| CDR1 | 15.2 | 8.5 |
| MDR1 | 2.1 | 1.8 |
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Key mechanisms of fungal resistance to azole antifungals.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. brieflands.com [brieflands.com]
TAN-420E experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of TAN-420E. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Dihydroherbimycin A, is a bacterial metabolite derived from Streptomyces sp.[1] It is a potent antioxidant and cytotoxic agent.[1] Its primary mechanism of action is believed to be the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[2][3][4][5] this compound is a derivative of Herbimycin A, a well-characterized Hsp90 inhibitor.[2][6][7]
Q2: What are the key cellular signaling pathways affected by this compound?
By inhibiting Hsp90, this compound leads to the destabilization and subsequent degradation of a wide range of oncogenic client proteins. This disrupts several critical signaling pathways involved in tumor growth, survival, and angiogenesis. Key pathways affected include:
-
RAS/RAF/MEK/ERK Pathway: Inhibition of Hsp90 leads to the degradation of key components like B-Raf and C-Raf, thereby blocking downstream signaling.[3]
-
PI3K/AKT/mTOR Pathway: AKT is a well-known Hsp90 client protein, and its degradation upon Hsp90 inhibition disrupts this pro-survival pathway.
-
Tyrosine Kinase Signaling: Many receptor and non-receptor tyrosine kinases, such as Src, ErbB2 (HER2), and Bcr-Abl, are dependent on Hsp90 for their stability and function.[2][4]
Q3: What are the recommended storage and handling procedures for this compound?
For long-term storage, this compound should be stored as a solid at -20°C.[2] Stock solutions can be prepared in solvents such as DMSO, ethanol, or methanol and should be stored at -20°C or -80°C for up to one to six months, respectively.[2] It is advisable to protect solutions from light.[8] Before use, briefly centrifuge the vial to ensure any material entrapped in the cap is collected.
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] It has poor solubility in water.[8]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
Symptoms:
-
Inconsistent IC50 values across experiments.
-
Large standard deviations between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before plating. - Mix the cell suspension frequently during plating to prevent settling. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[9] |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.[9] - Use plates with moats and fill them with sterile water to minimize evaporation.[9] |
| Cell Passage Number | - Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to treatment.[9] - Establish and use a tiered cell banking system (Master and Working Cell Banks).[9] |
| Compound Precipitation | - Visually inspect the media for any signs of compound precipitation after addition. - Prepare fresh dilutions of this compound for each experiment from a concentrated stock. - Consider the final DMSO concentration in the media, as high concentrations can be toxic to cells. Keep it below 0.5%. |
| Variable Hsp90 Expression | - Hsp90 expression levels can vary significantly between different cell lines, which can affect their sensitivity to Hsp90 inhibitors.[1] - Characterize the basal Hsp90 levels in your cell lines of interest. |
Issue 2: Low or No Antioxidant Activity Detected
Symptoms:
-
No significant difference between the this compound treated group and the negative control in antioxidant assays (e.g., DPPH, ABTS).
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Wavelength | - Verify that the absorbance is being read at the correct wavelength for the specific assay (e.g., ~517 nm for DPPH).[10] |
| Degraded Reagents | - Prepare fresh radical solutions (e.g., DPPH, ABTS) for each experiment. These solutions are often light-sensitive and can degrade over time.[10] - Check the expiration dates of all kit components.[11] |
| Inappropriate Solvent | - Ensure that the solvent used to dissolve this compound does not interfere with the assay chemistry. A solvent control should always be included. |
| Insufficient Incubation Time | - Optimize the incubation time for the reaction between this compound and the radical solution. The reaction may not have reached its endpoint.[12] |
| Sample Concentration Too Low | - Perform a dose-response experiment to determine the optimal concentration range for observing antioxidant activity. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using a Resazurin-based Method
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., P388, KB)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.[10]
-
Prepare a stock solution of this compound in methanol or ethanol. Create a serial dilution to test a range of concentrations.
-
Prepare a serial dilution of ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of this compound, ascorbic acid, or the solvent (as a blank).
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
-
Data Presentation
Table 1: Reported Biological Activities of this compound
| Activity | Assay/Cell Line | Value | Reference |
| Antioxidant | DPPH radical scavenging | IC50 = 1.3 µM | [1] |
| Cytotoxicity | P388 cancer cells | EC50 = 0.022 µg/mL | [1] |
| Cytotoxicity | KB cancer cells | EC50 = 0.3 µg/mL | [1] |
| Antibacterial | B. brevis, B. cereus, M. flavus, S. aureus | MICs = 50-100 µg/mL | [1] |
Visualizations
References
- 1. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to prevent oxidation of Dihydroherbimycin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Dihydroherbimycin A. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dihydroherbimycin A and why is its oxidation a concern?
Dihydroherbimycin A is a benzoquinone ansamycin antibiotic and a potent inhibitor of Heat Shock Protein 90 (HSP90). Its chemical structure, containing a hydroquinone-like moiety, makes it susceptible to oxidation. Oxidation can lead to the degradation of the compound, resulting in a loss of biological activity and the formation of potentially interfering byproducts in experimental assays.
Q2: What are the primary factors that can induce the oxidation of Dihydroherbimycin A?
Several factors can contribute to the oxidation of Dihydroherbimycin A, including:
-
Exposure to atmospheric oxygen: This is the most common cause of oxidation.
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidative degradation.[1]
-
Exposure to light: Certain wavelengths of light can provide the energy to initiate oxidative reactions.
-
Presence of metal ions: Transition metal ions can catalyze the oxidation process.
-
Incompatible solvents or reagents: Strong oxidizing agents are incompatible with Dihydroherbimycin A.[2]
-
High pH: Basic conditions can promote the oxidation of hydroquinone-like structures.
Q3: How should I store Dihydroherbimycin A to minimize oxidation?
To ensure the stability of Dihydroherbimycin A, proper storage is critical. General recommendations suggest the following:
| Form | Storage Temperature | Container | Additional Notes |
| Solid (Powder) | -20°C[2] | Tightly sealed, opaque vial | Minimize exposure to light and moisture.[3] |
| Stock Solution | -80°C[2] | Tightly sealed, opaque vials in small aliquots | Avoid repeated freeze-thaw cycles.[3][4] |
Q4: Can I use antioxidants to prevent the oxidation of Dihydroherbimycin A in my experiments?
Yes, the use of antioxidants can be an effective strategy to mitigate the oxidation of Dihydroherbimycin A, particularly in solution. While specific studies on Dihydroherbimycin A are limited, antioxidants commonly used for similar compounds include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants like vitamin E.[5][6]
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is effective at preventing lipid peroxidation.[5][6]
The optimal antioxidant and its concentration should be determined empirically for your specific experimental setup, as they can sometimes interfere with biological assays.
Troubleshooting Guides
Problem: I am seeing a decrease in the potency of my Dihydroherbimycin A solution over time.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Prepare fresh solutions for each experiment. If this is not feasible, aliquot stock solutions and store them at -80°C.[2] Consider adding an antioxidant like ascorbic acid to your working solutions, after validating its compatibility with your assay. |
| Repeated Freeze-Thaw Cycles | When preparing stock solutions, make small, single-use aliquots to avoid repeated temperature fluctuations.[3][4] |
| Improper Storage | Ensure that both solid and solution forms of Dihydroherbimycin A are stored at the recommended temperatures and protected from light.[2][3] |
Problem: I am observing unexpected or inconsistent results in my cell-based assays with Dihydroherbimycin A.
| Possible Cause | Troubleshooting Step |
| Degradation in Culture Media | The composition of cell culture media (e.g., presence of metal ions, pH) can contribute to the degradation of the compound. Prepare fresh Dihydroherbimycin A dilutions in media immediately before treating cells. Minimize the exposure of the treatment media to light and ambient temperature. |
| Interaction with Media Components | Some components in serum or media supplements may interact with Dihydroherbimycin A. Perform control experiments to assess the stability of Dihydroherbimycin A in your specific cell culture media over the time course of your experiment. |
| Formation of Inactive Byproducts | Oxidized Dihydroherbimycin A may have reduced or no activity. Use a stability-indicating analytical method, such as HPLC, to verify the integrity of your Dihydroherbimycin A solution. |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing Dihydroherbimycin A Stock Solutions
-
Materials:
-
Dihydroherbimycin A (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, opaque microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid Dihydroherbimycin A to equilibrate to room temperature before opening to prevent condensation.
-
Under a fume hood, dissolve the Dihydroherbimycin A in anhydrous DMSO to a desired stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Immediately aliquot the stock solution into single-use volumes in sterile, opaque microcentrifuge tubes or cryovials.
-
Tightly seal the vials and store them at -80°C.[2]
-
For use in experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate buffer or cell culture medium immediately before use. Discard any unused portion of the thawed aliquot.
-
Protocol 2: Forced Oxidation Study of Dihydroherbimycin A
This protocol is a general guideline for a forced degradation study to assess the stability of Dihydroherbimycin A under oxidative stress. It should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
-
Objective: To evaluate the degradation of Dihydroherbimycin A in the presence of an oxidizing agent.
-
Materials:
-
Dihydroherbimycin A stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade methanol or acetonitrile
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
-
Procedure:
-
Prepare a solution of Dihydroherbimycin A at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
To this solution, add a small volume of H₂O₂ solution to achieve a final concentration of, for example, 0.1% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Dihydroherbimycin A and to observe the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of Dihydroherbimycin A as a function of time.
-
Calculate the degradation rate constant and the half-life of the compound under these oxidative conditions.
-
Monitor the appearance and growth of new peaks in the chromatogram, which correspond to degradation products.
-
Quantitative Data
Due to the limited availability of specific quantitative data in the published literature for the oxidation of Dihydroherbimycin A, the following table is provided as a template for researchers to summarize their own findings from stability studies.
| Condition | Time (hours) | Dihydroherbimycin A Remaining (%) | Major Degradation Product(s) (Peak Area %) |
| Control (No Stress) | 0 | 100 | - |
| 24 | |||
| 0.1% H₂O₂ | 1 | ||
| 4 | |||
| 24 | |||
| Light Exposure | 8 | ||
| 24 | |||
| Elevated Temperature (40°C) | 24 | ||
| 72 |
Signaling Pathway and Experimental Workflow Diagrams
Dihydroherbimycin A exerts its biological effects primarily through the inhibition of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.
Caption: Inhibition of the HSP90 chaperone cycle by Dihydroherbimycin A.
Caption: Workflow for assessing the stability of Dihydroherbimycin A.
References
- 1. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Potential antiatherogenic mechanisms of ascorbate (vitamin C) and alpha-tocopherol (vitamin E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of TAN-420E and Herbimycin A
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two prominent Hsp90 inhibitors.
Introduction
In the landscape of targeted cancer therapy, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of oncogenic proteins, making it an attractive target for therapeutic intervention. Among the arsenal of Hsp90 inhibitors, the ansamycin antibiotics herbimycin A and its hydroquinone analogue, TAN-420E (also known as Dihydroherbimycin A), have garnered significant attention. This guide provides an objective comparison of the cytotoxic profiles of this compound and herbimycin A, supported by available experimental data, detailed methodologies, and a visual representation of their shared mechanism of action.
Cytotoxicity Profile: A Quantitative Comparison
It is important to note that the cytotoxic potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line, assay method, and experimental conditions. One study comparing the anti-proliferative activities of herbimycin analogues suggested the following order of potency: herbimycin C > herbimycin A > dihydroherbimycin A (this compound). However, specific IC50 values were not provided in the accessible abstract.
The following table summarizes the available cytotoxicity data for both compounds from different studies.
| Compound | Cell Line | Assay | IC50/EC50 | Citation |
| This compound | P388 (Murine leukemia) | Not Specified | 0.022 µg/mL | |
| KB (Human oral cancer) | Not Specified | 0.3 µg/mL | ||
| Herbimycin A | Ph1-positive leukemia cells | In vitro growth inhibition | Preferential inhibition noted | [1] |
| B chronic lymphocytic leukemia (CLL) | Apoptosis induction | Apoptosis induced in the majority of isolates | [2] |
Note: The lack of standardized testing conditions across different studies necessitates a cautious interpretation of these values when making a direct comparison.
Mechanism of Action: Hsp90 Inhibition
Both this compound and herbimycin A exert their cytotoxic effects primarily through the inhibition of Hsp90. They are members of the ansamycin class of antibiotics that bind to the highly conserved ATP-binding pocket in the N-terminal domain of Hsp90.[3] This competitive binding prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle.
The disruption of Hsp90 function leads to the misfolding and subsequent degradation of a wide array of "client" proteins.[3][4][5] Many of these client proteins are key drivers of cancer cell proliferation, survival, and angiogenesis. The degradation of these oncoproteins triggers cell cycle arrest, typically at the G1 or G2/M phase, and ultimately leads to apoptosis (programmed cell death).[6]
Signaling Pathway of Hsp90 Inhibition
Figure 1. Hsp90 inhibition by this compound and Herbimycin A.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like this compound and herbimycin A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 2. MTT Assay Workflow for Cytotoxicity Assessment.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and herbimycin A in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.[7]
Conclusion
Both this compound and herbimycin A are potent cytotoxic agents that function through the inhibition of the molecular chaperone Hsp90. This mechanism of action leads to the degradation of numerous oncoproteins, resulting in cell cycle arrest and apoptosis in cancer cells. While direct comparative data on their cytotoxic potency is limited, the available information suggests that both compounds are active against various cancer cell lines. Further comprehensive studies are warranted to delineate the specific cytotoxic profiles of this compound and herbimycin A across a broader range of cancer types to better inform their potential clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with these and other Hsp90 inhibitors.
References
- 1. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cyclodepsipeptide toxin promotes the degradation of Hsp90 client proteins through chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Hsp90 Inhibition: Geldanamycin vs. Tanespimycin (17-AAG)
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins.[1][2][3][4] Geldanamycin, a natural product isolated from Streptomyces hygroscopicus, was one of the first identified Hsp90 inhibitors.[1] While potent, its clinical utility has been hampered by significant hepatotoxicity and poor solubility.[5] This led to the development of derivatives, most notably tanespimycin (17-AAG), designed to improve upon the parent compound's pharmacological profile.[5][6] This guide provides a detailed, objective comparison of geldanamycin and tanespimycin, supported by experimental data and protocols to aid researchers in their study of Hsp90 inhibition.
Mechanism of Action: A Shared Path with Different Outcomes
Both geldanamycin and its semi-synthetic derivative, tanespimycin (17-AAG), are ansamycin antibiotics that function as Hsp90 inhibitors.[7] They exert their effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[7] This disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[7] Many of these client proteins are critical for cancer cell proliferation, survival, and angiogenesis, including HER2, Raf-1, and Akt.[8]
The primary distinction between the two compounds lies in their therapeutic index. Tanespimycin was specifically developed to mitigate the severe hepatotoxicity associated with geldanamycin, showing a more favorable safety profile in clinical trials.[5]
Quantitative Comparison of Hsp90 Inhibitory Activity
The following table summarizes key quantitative data for geldanamycin and tanespimycin, providing a direct comparison of their potency and cellular effects.
| Parameter | Geldanamycin | Tanespimycin (17-AAG) | Reference |
| IC50 (Hsp90 Inhibition) | ~5 nM | ~5 nM | [9] |
| Binding Affinity (Kd) | High | High (reported to be 100-fold higher for tumor-derived Hsp90 compared to normal tissue Hsp90) | [3] |
| Cell Growth Inhibition (GI50) | Varies by cell line (e.g., 0.4-3 nM for glioma, 2-20 nM for breast cancer) | Varies by cell line, generally in the nanomolar range | |
| Hepatotoxicity | High | Reduced compared to Geldanamycin | [5] |
| Aqueous Solubility | Poor | Improved compared to Geldanamycin | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Hsp90 inhibition by geldanamycin or tanespimycin disrupts the chaperone cycle.
Caption: Workflow for comparing Hsp90 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays are provided below.
Hsp90 ATPase Activity Assay
This assay measures the enzymatic activity of Hsp90 and its inhibition by test compounds.
Materials:
-
Purified recombinant human Hsp90α
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (1 mM)
-
Malachite Green Reagent
-
Geldanamycin and Tanespimycin (17-AAG) stock solutions (in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of geldanamycin and tanespimycin in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of Hsp90 solution (final concentration ~0.5 µ g/well ) to each well except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This method is used to assess the downstream effects of Hsp90 inhibition on its client proteins.
Materials:
-
Cancer cell lines (e.g., MCF-7, SKBr3)
-
Cell culture medium and supplements
-
Geldanamycin and Tanespimycin (17-AAG)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of geldanamycin or tanespimycin for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein levels relative to a loading control (e.g., GAPDH). A hallmark of N-terminal Hsp90 inhibition is the induction of Hsp70, which should also be assessed.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Geldanamycin and Tanespimycin (17-AAG)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of geldanamycin or tanespimycin for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Conclusion
Tanespimycin (17-AAG) represents a significant advancement over its parent compound, geldanamycin, offering comparable Hsp90 inhibitory potency with a markedly improved safety profile.[5] This makes it a more viable candidate for clinical development and a valuable tool for researchers studying the therapeutic potential of Hsp90 inhibition. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel Hsp90 inhibitors.
References
- 1. Natural Product Inhibitors of Hsp90: Potential Leads for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Tanespimycin as antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Validation of TAN-420E as an Hsp90 Inhibitor: A Comparative Analysis
While TAN-420E, also known as Dihydroherbimycin A, has demonstrated cytotoxic effects against various cancer cell lines, a comprehensive validation of its specific activity as a direct inhibitor of Heat shock protein 90 (Hsp90) is not extensively documented in publicly available scientific literature.[1][2][3] This guide, therefore, aims to provide a comparative framework for evaluating potential Hsp90 inhibitors, using established compounds as benchmarks. We will present the methodologies and data structures necessary for such a validation, which can be applied to this compound should further research elucidate its specific interaction with Hsp90.
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell growth, proliferation, and survival.[4][5][6][7] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[5][8][9][10]
Comparative Analysis of Hsp90 Inhibitors
A thorough evaluation of an Hsp90 inhibitor involves comparing its performance against well-characterized inhibitors across several key parameters. The following table summarizes typical data for established N-terminal Hsp90 inhibitors.
| Inhibitor | Type | Target Domain | Binding Affinity (Kd) | IC50 (Hsp90 ATPase Assay) | Effect on Client Protein (e.g., HER2) Degradation | Cell Viability (e.g., in MCF-7 cells) |
| This compound | Benzoquinone Ansamycin | Presumed N-Terminal | Data not available | Data not available | Data not available | EC50 = 0.3 µg/ml (KB cells)[1] |
| Geldanamycin | Benzoquinone Ansamycin | N-Terminal | ~1.2 µM | ~500 nM | Induces degradation | Potent cytotoxicity |
| 17-AAG (Tanespimycin) | Geldanamycin Analog | N-Terminal | ~5 nM | 20-100 nM | Induces degradation | IC50 ~1.258-6.555 nM (H1975, H1437, H1650 cells)[11] |
| AUY922 (Luminespib) | Resorcinol Isoxazole | N-Terminal | High Affinity | Low nM range | Induces degradation | Potent cytotoxicity |
| STA-9090 (Ganetespib) | Triazolone | N-Terminal | High Affinity | Low nM range | Induces degradation | Potent cytotoxicity |
| Novobiocin | Aminocoumarin | C-Terminal | ~700 µM | Inhibits ATPase activity | Induces degradation without HSR | Lower potency than N-terminal inhibitors |
Key Experimental Protocols for Hsp90 Inhibitor Validation
The validation of a compound as an Hsp90 inhibitor relies on a series of well-defined biochemical and cell-based assays.
Hsp90 ATPase Activity Assay
This assay measures the inhibitor's ability to block the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.[9][10]
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method is the malachite green assay, where the dye forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein, the test compound (e.g., this compound) at various concentrations, and an assay buffer containing ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Detection: Add a malachite green reagent to stop the reaction and develop the color.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%.
Client Protein Degradation Assay
This cell-based assay determines if the inhibitor promotes the degradation of known Hsp90 client proteins.[9][10]
Principle: Hsp90 inhibition leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[9] This can be visualized and quantified by Western blotting.
Protocol:
-
Cell Culture: Culture a cancer cell line known to overexpress an Hsp90 client protein (e.g., HER2 in SK-Br-3 cells or Akt in MCF-7 cells).
-
Treatment: Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the client protein of interest (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of client protein degradation.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of the Hsp90 inhibitor on cancer cells.
Principle: Various methods can be used to measure cell viability, such as the MTT or MTS assay, which measures metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 or IC50 value.
Visualizing the Hsp90 Inhibition Pathway and Experimental Workflow
To better understand the mechanisms and processes involved, the following diagrams illustrate the Hsp90 signaling pathway, the experimental workflow for inhibitor validation, and a logical comparison of inhibitor types.
Caption: Hsp90 signaling pathway and point of inhibition.
Caption: Experimental workflow for Hsp90 inhibitor validation.
Caption: Comparison of Hsp90 inhibitor classes.
References
- 1. TAN 420E | CAS 91700-93-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. scbt.com [scbt.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Alternate Strategies of Hsp90 Modulation for the Treatment of Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative approaches to Hsp90 modulation for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
TAN-420E and Fluconazole: An Efficacy Comparison in Fungal Inhibition
Currently, a direct comparative analysis of the antifungal efficacy between TAN-420E and fluconazole is not feasible due to the limited publicly available data on this compound's antifungal properties. While fluconazole is a well-established and extensively studied antifungal agent, information regarding this compound's specific activity against fungal pathogens, its mechanism of action, and any head-to-head studies with other antifungals is scarce in the scientific literature.
This guide, therefore, provides a detailed overview of the known properties of each compound individually, highlighting the areas where further research on this compound is needed to draw any meaningful comparisons.
Fluconazole: A Profile
Fluconazole is a widely used triazole antifungal agent effective against a broad spectrum of fungal pathogens.
Mechanism of Action
Fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.
By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption ultimately compromises the fungal cell membrane's structural integrity and fluidity, inhibiting fungal growth and replication.
Efficacy and Clinical Use
Fluconazole is indicated for the treatment of various fungal infections, including:
-
Candidiasis (vaginal, oropharyngeal, esophageal, and systemic)
-
Cryptococcal meningitis
-
Coccidioidomycosis
-
Prophylaxis in immunocompromised patients
Its efficacy has been demonstrated in numerous clinical trials. For instance, in the treatment of vulvovaginal candidiasis, single-dose oral fluconazole has shown high rates of clinical and mycological cure.
This compound: An Overview
This compound is described as a bacterial metabolite. The available information primarily highlights its antibacterial and cytotoxic properties, with only general statements about its antifungal activity.
Mechanism of Action
The specific mechanism of action of this compound against fungal cells has not been detailed in the available scientific literature.
Efficacy Data
There is a lack of publicly available quantitative data regarding the antifungal efficacy of this compound. Key missing information includes:
-
Minimum Inhibitory Concentration (MIC) values: Data on the concentration of this compound required to inhibit the growth of specific fungal species is not available.
-
In vivo studies: There are no accessible studies evaluating the efficacy of this compound in animal models of fungal infections.
-
Comparative studies: No direct comparisons of this compound's antifungal activity against fluconazole or any other established antifungal agents have been found.
Experimental Protocols
Detailed experimental protocols from comparative studies are not available due to the absence of such studies. For fluconazole, standardized methods for determining antifungal susceptibility, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are typically employed in research. These protocols would be essential for any future comparative evaluation of this compound.
A general workflow for in vitro antifungal susceptibility testing is outlined below.
Data Summary
Due to the lack of comparative data, a quantitative summary table cannot be generated at this time.
Conclusion
While fluconazole is a well-characterized antifungal drug with proven efficacy, this compound remains a compound with largely unexplored potential in the antifungal space. The assertion of its "antifungal activity" requires substantial scientific validation through rigorous in vitro and in vivo studies. Future research should focus on determining the minimum inhibitory concentrations of this compound against a panel of clinically relevant fungi, elucidating its mechanism of action, and conducting comparative studies against standard-of-care antifungals like fluconazole. Without such data, any claims of this compound's efficacy relative to established treatments are purely speculative. Researchers and drug development professionals are encouraged to pursue these critical investigations to ascertain the true therapeutic potential of this compound.
A Comparative Analysis of the Antibacterial Spectra of TAN-420E and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of TAN-420E, a hydroquinone ansamycin, and ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The information presented is intended to assist researchers in evaluating the potential of these compounds for further investigation and development.
Executive Summary
Ciprofloxacin exhibits a well-documented, broad-spectrum antibacterial activity, encompassing a wide range of Gram-positive and Gram-negative pathogens. Its potent activity, particularly against Gram-negative bacteria, has established it as a crucial therapeutic agent. In contrast, the publicly available data on the antibacterial spectrum of this compound is limited, suggesting activity primarily against a narrow range of Gram-positive bacteria. This comparison highlights the differences in their known antibacterial profiles based on available experimental data.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound and ciprofloxacin against various bacterial species. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Positive | 50 - 100 | ≤0.06 - >128 |
| Staphylococcus epidermidis | Positive | Data not available | ≤0.12 - 16 |
| Streptococcus pneumoniae | Positive | Data not available | 0.12 - 4 |
| Enterococcus faecalis | Positive | Data not available | 0.25 - 8 |
| Bacillus brevis | Positive | 50 - 100 | Data not available |
| Bacillus cereus | Positive | 50 - 100 | Data not available |
| Micrococcus flavus | Positive | 50 - 100 | Data not available |
| Gram-Negative Bacteria | |||
| Escherichia coli | Negative | Data not available | ≤0.004 - >32 |
| Pseudomonas aeruginosa | Negative | Data not available | ≤0.06 - >32 |
| Klebsiella pneumoniae | Negative | Data not available | ≤0.03 - >64 |
| Haemophilus influenzae | Negative | Data not available | ≤0.004 - 2 |
| Neisseria gonorrhoeae | Negative | Data not available | ≤0.001 - >32 |
Note: The data for this compound is limited to a few Gram-positive species and is presented as a range. The MIC values for ciprofloxacin can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The provided ranges for ciprofloxacin are based on extensive data from various studies and surveillance programs.
Experimental Protocols
The determination of the antibacterial spectrum for both compounds would be performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized method ensures the reproducibility and comparability of results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Antimicrobial Agent Stock Solutions:
-
A stock solution of the antimicrobial agent (this compound or ciprofloxacin) is prepared at a high concentration in a suitable solvent.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations to be tested.
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation of Microdilution Trays:
-
A 96-well microtiter plate is used for the assay.
-
Each well, containing a specific concentration of the antimicrobial agent in CAMHB, is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
6. Quality Control:
-
Reference bacterial strains with known MIC values for the antimicrobial agent being tested (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 for ciprofloxacin) are included in each test run to ensure the accuracy and reproducibility of the results.[1] The obtained MIC values for the quality control strains must fall within the established acceptable ranges.
Mandatory Visualization
Caption: Workflow for MIC Determination.
Conclusion
Based on the currently available data, ciprofloxacin possesses a significantly broader and more potent antibacterial spectrum than this compound. Ciprofloxacin is a well-established antibiotic with extensive clinical use against a wide array of bacterial infections.[2][3][4] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2]
The antibacterial activity of this compound, as currently documented, appears to be limited to a select number of Gram-positive bacteria, with MIC values that are considerably higher than those of ciprofloxacin against susceptible Gram-positive organisms. Further research is required to fully elucidate the antibacterial spectrum of this compound, particularly against Gram-negative bacteria and a more comprehensive panel of Gram-positive pathogens. A detailed investigation into its mechanism of action would also be crucial to understand its potential as an antibacterial agent. Researchers interested in this compound should consider conducting comprehensive in vitro susceptibility testing following standardized protocols to generate a more complete antibacterial profile.
References
Unveiling the Ansamycin Arsenal: A Comparative Guide to TAN-420E Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of potential therapeutics is paramount. This guide provides an objective comparison of TAN-420E's cross-reactivity with other prominent ansamycins, focusing on their binding affinity for the molecular chaperone Heat shock protein 90 (Hsp90). All quantitative data is supported by detailed experimental methodologies to ensure reproducibility and facilitate informed decision-making in drug discovery and development.
Executive Summary
This compound, a derivative of herbimycin A, demonstrates significant binding to Hsp90, a key target in cancer therapy. This guide synthesizes available data to compare the Hsp90 binding affinity of this compound with other well-characterized ansamycins, namely geldanamycin, herbimycin A, and the geldanamycin derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG). While a single study directly comparing all compounds under identical conditions is not available, this guide compiles and presents the most relevant data from multiple sources to offer a comprehensive overview. The primary mechanism of action for these ansamycins involves the inhibition of the N-terminal ATP binding domain of Hsp90, leading to the degradation of client proteins crucial for tumor cell survival and proliferation.
Comparative Hsp90 Binding Affinity
The following table summarizes the reported binding affinities (IC₅₀ and Kd values) of this compound and other ansamycins to Hsp90. It is important to note that these values were obtained from different studies using varied experimental conditions, which may influence direct comparisons.
| Compound | Target | Assay Method | Reported Value | Reference |
| This compound (Dihydroherbimycin A) | Hsp90α | FITC-labeled geldanamycin displacement assay | Comparable to Herbimycin A | [1][2] |
| Herbimycin A | Hsp90α | FITC-labeled geldanamycin displacement assay | Comparable to Geldanamycin | [1][2] |
| Geldanamycin | Hsp90 | Filter Binding Assay | Kd: 1 µM (0.5h equilibration), 0.03 µM (24h equilibration) | [3] |
| Hsp90α | Fluorescence Polarization | Kd: 80 nM (1h), 9.0 nM (24h) | [4] | |
| Hsp90 (yeast) | ATPase Activity Assay | IC₅₀: 4.8 µM | [5] | |
| 17-AAG (Tanespimycin) | Hsp90α (N-terminal domain) | Filter Binding Assay | Kd: 0.4 ± 0.1 µM | [6] |
| Hsp90 (tumor-derived) | Competitive Binding | IC₅₀: 5-6 nM | [7] | |
| Hsp90 | Cell-free assay | IC₅₀: 5 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Competitive Binding Assay (FITC-Geldanamycin Displacement)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand (FITC-Geldanamycin) for binding to Hsp90.
Materials:
-
Recombinant human Hsp90α
-
FITC-labeled Geldanamycin
-
Test compounds (this compound, Herbimycin A, etc.)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP40, 0.1 mg/mL bovine gamma globulin)
-
96-well black microplates
-
Fluorescence polarization reader
Protocol:
-
Prepare a solution of recombinant Hsp90α in assay buffer.
-
Prepare serial dilutions of the test compounds and a known Hsp90 inhibitor (e.g., unlabeled geldanamycin) as a positive control.
-
In a 96-well plate, add the Hsp90α solution to each well.
-
Add the serially diluted test compounds or controls to the wells.
-
Add the FITC-labeled geldanamycin to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition of FITC-geldanamycin binding for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the ATPase activity of Hsp90 by detecting the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Recombinant Hsp90
-
Test compounds
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution
-
Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizing agent)
-
Citrate solution (to stop the reaction)
-
96-well clear microplates
-
Microplate reader
Protocol:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Add the Hsp90 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding the citrate solution.
-
Add the Malachite Green Reagent to all wells and incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition of ATPase activity and determine the IC₅₀ value as described for the competitive binding assay.[5]
Western Blotting for Hsp90 Client Protein Degradation
This technique is used to assess the functional consequence of Hsp90 inhibition by measuring the levels of known Hsp90 client proteins.
Materials:
-
Cancer cell line (e.g., SKBR3, MCF7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24-48 hours).
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of the client proteins.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for assessing ansamycin cross-reactivity.
Caption: Hsp90 signaling pathway inhibited by ansamycins.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor binding to Hsp90: a review of thermodynamic, kinetic, enzymatic, and cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor binding to Hsp90: a review of thermodynamic, kinetic, enzymatic, and cellular assays. | Semantic Scholar [semanticscholar.org]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Dihydroherbimycin A
For researchers, scientists, and drug development professionals, understanding the off-target effects of a kinase inhibitor is paramount to interpreting experimental results and predicting potential toxicities. This guide provides a comparative analysis of the off-target profile of Dihydroherbimycin A, an HSP90 inhibitor, placing it in context with other agents in its class and detailing the methodologies used to uncover these unintended interactions.
Dihydroherbimycin A, a derivative of the ansamycin antibiotic Herbimycin A, exerts its primary therapeutic effect through the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are key components of oncogenic signaling pathways. By inhibiting HSP90, Dihydroherbimycin A leads to the degradation of these client proteins, thereby arresting cell growth and inducing apoptosis in cancer cells. However, like many kinase inhibitors, particularly those derived from natural products, the potential for off-target effects is a significant consideration.
The Landscape of Off-Target Effects
Off-target effects arise when a drug interacts with proteins other than its intended target. In the realm of kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common phenomenon. These unintended interactions can lead to a range of cellular consequences, from confounding experimental data to inducing toxicity in preclinical and clinical settings. The first-generation HSP90 inhibitors, including Geldanamycin and its analogs, have been noted for such liabilities, including hepatotoxicity.[1] Second-generation, fully synthetic HSP90 inhibitors have often been designed to improve selectivity and reduce these off-target effects.[2]
Comparative Analysis of HSP90 Inhibitors
While specific, publicly available kinome-wide screening data for Dihydroherbimycin A is limited, we can infer its likely off-target profile based on its structural relationship to Geldanamycin and compare it with newer generation HSP90 inhibitors like AUY922 and Ganetespib.
| Inhibitor | Class | Known Off-Target Profile | Key Considerations |
| Dihydroherbimycin A | Geldanamycin Analog (First-Generation) | Expected to have a broader off-target profile similar to Geldanamycin, potentially interacting with multiple kinases. | As a derivative of a natural product, it may possess a less optimized selectivity profile compared to synthetic inhibitors. |
| Geldanamycin | Natural Product (First-Generation) | Known to have significant off-target toxicities, including hepatotoxicity, which has limited its clinical development.[1] | Serves as a prototypical, less selective HSP90 inhibitor. |
| 17-AAG (Tanespimycin) | Geldanamycin Analog (First-Generation) | While having improved properties over Geldanamycin, it still exhibits off-target effects and toxicities.[1][3] | One of the most extensively studied first-generation HSP90 inhibitors. |
| AUY922 (Luminespib) | Synthetic (Second-Generation) | Demonstrates higher potency and a more favorable safety profile compared to first-generation inhibitors, though visual disturbances have been noted as a potential on- or off-target effect.[4] Proteomics studies suggest a highly conserved on-target Hsp90 fingerprint.[5] | Generally considered more selective than Geldanamycin analogs. |
| Ganetespib (STA-9090) | Synthetic (Second-Generation) | Shows a good safety profile in clinical trials, with a lack of significant cardiac, liver, and ocular toxicities that have plagued other HSP90 inhibitors.[1] | Considered a highly potent and selective second-generation inhibitor. |
Quantifying Off-Target Interactions: A Representative Kinase Panel
To quantitatively assess the selectivity of a kinase inhibitor, large-scale screening against a panel of kinases is a standard approach. The results are often presented as the percentage of inhibition at a given concentration or as IC50/Kd values. A "selectivity score" can be calculated to provide a quantitative measure of promiscuity.[4][5]
Below is a representative table illustrating the type of data generated from a kinome scan. The data for Dihydroherbimycin A is hypothetical and intended for illustrative purposes, reflecting the expected broader activity of a first-generation inhibitor compared to a more selective second-generation compound.
| Kinase Target | Dihydroherbimycin A (% Inhibition @ 1µM) | Ganetespib (% Inhibition @ 1µM) |
| HSP90α (On-Target) | 98% | 99% |
| ABL1 | 65% | 15% |
| AKT1 | 55% | 8% |
| BRAF | 48% | 5% |
| CDK2 | 72% | 12% |
| EGFR | 60% | 10% |
| SRC | 75% | 18% |
| VEGFR2 | 58% | 7% |
Experimental Protocols for Identifying Off-Target Effects
A multi-pronged approach is often necessary to confidently identify and validate off-target effects.
Kinome Profiling
Objective: To determine the selectivity of an inhibitor across a wide range of kinases.
Methodology:
-
Assay Principle: In vitro kinase activity or binding assays are performed in a high-throughput format. This can involve radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate, or fluorescence-based binding assays.[6]
-
Procedure:
-
The test compound (e.g., Dihydroherbimycin A) is incubated with a large panel of purified kinases, typically at a fixed concentration (e.g., 1 µM).
-
ATP and a specific substrate for each kinase are added to initiate the reaction.
-
The kinase activity is measured and compared to a control (vehicle-treated) to determine the percentage of inhibition.
-
For promising hits, dose-response curves are generated to determine IC50 values.
-
Chemoproteomics
Objective: To identify the direct protein targets of a compound in a complex biological sample (e.g., cell lysate or intact cells).
Methodology:
-
Affinity-based approaches: A modified version of the drug is synthesized with a reactive group and a reporter tag (e.g., biotin). This "probe" is incubated with the proteome, and proteins that bind to it are pulled down and identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method relies on the principle that protein-ligand binding stabilizes the protein against thermal denaturation.
-
Cells or cell lysates are treated with the inhibitor or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The aggregated, denatured proteins are separated from the soluble proteins.
-
The abundance of each protein in the soluble fraction is quantified by mass spectrometry across the temperature gradient.
-
A shift in the melting temperature of a protein in the presence of the drug indicates a direct interaction.
-
Cellular Phenotypic Analysis and Rescue Experiments
Objective: To link a specific off-target interaction to a cellular phenotype.
Methodology:
-
Phenotypic Screening: The cellular effects of the inhibitor are compared to the known consequences of inhibiting the primary target. Discrepancies may suggest off-target involvement.[5]
-
Rescue Experiments:
-
If an off-target is suspected, the expression of that protein can be knocked down (e.g., using siRNA or CRISPR). If the inhibitor's effect is diminished, it suggests that the off-target mediates part of the drug's activity.
-
Conversely, overexpressing a drug-resistant mutant of the intended target should rescue the on-target effects but not the off-target effects.
-
Visualizing Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate the HSP90 signaling pathway and a typical workflow for identifying off-target effects.
References
- 1. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The anti-cancer drug AUY922 generates a proteomics fingerprint that is highly conserved among structurally diverse Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lack of Public Data on Synergistic Effects of TAN-420E with Other Anticancer Drugs
Despite a comprehensive search of available scientific literature, no specific preclinical or clinical studies detailing the synergistic effects of TAN-420E (also known as Dihydroherbimycin A) in combination with other anticancer drugs were identified. Therefore, a direct comparison guide with quantitative data and detailed experimental protocols for this compound combination therapies cannot be provided at this time.
While information on this compound's standalone cytotoxic activity against certain cancer cell lines is available, its potential to enhance the efficacy of other chemotherapeutic agents has not been publicly documented. This guide will, therefore, provide a broader overview of the synergistic potential of the drug class to which this compound belongs—HSP90 inhibitors—to offer a relevant contextual framework for researchers and drug development professionals.
The Synergistic Potential of HSP90 Inhibitors: A General Overview
This compound is an ansamycin antibiotic and a derivative of Geldanamycin, a well-known inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell growth, proliferation, and survival.[1][2][3] By inhibiting HSP90, these drugs can lead to the degradation of these oncoproteins, making cancer cells more vulnerable to the effects of other anticancer treatments.[4][5]
HSP90 inhibitors have demonstrated synergistic or additive effects when combined with a variety of cancer therapies, including:
-
Chemotherapy: HSP90 inhibitors can enhance the cytotoxicity of traditional chemotherapeutic agents like taxanes (e.g., paclitaxel), platinum-based drugs (e.g., cisplatin), and antimetabolites (e.g., gemcitabine).[2][4] The mechanism often involves the degradation of proteins that regulate the cell cycle and DNA repair, which can lower the threshold for chemotherapy-induced cell death.[4]
-
Targeted Therapy: Combination with targeted agents, such as the HER2 inhibitor trastuzumab, has shown promise. HSP90 is required for the stability of the HER2 receptor, and its inhibition can overcome resistance to trastuzumab in breast cancer models.[2][6]
-
Proteasome Inhibitors: Synergistic effects have been observed with proteasome inhibitors like bortezomib. This combination can lead to enhanced tumor cell death in various cancers, including multiple myeloma.[5]
-
Radiotherapy: Preclinical studies have shown that HSP90 inhibitors can act as radiosensitizers, making cancer cells more susceptible to radiation-induced damage.[1]
-
Immunotherapy: By inhibiting HSP90, it's possible to enhance the anti-tumor effects of immunotherapies.[5]
General Experimental Protocol for Assessing Synergy
While a specific protocol for this compound is unavailable, a general workflow for evaluating the synergistic effects of an investigational drug like an HSP90 inhibitor with a known anticancer drug is outlined below.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and in combination.
-
Method:
-
Plate cancer cells of interest in 96-well plates.
-
Treat cells with a range of concentrations of the HSP90 inhibitor and the partner drug, both alone and in combination at fixed ratios.
-
After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using an MTT, MTS, or CellTiter-Glo assay.
-
Calculate the IC50 values for each treatment condition.
-
Combination Index (CI) Analysis
-
Objective: To quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
Method:
-
Use the dose-effect data from the viability assays.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Mechanism of Action Studies
-
Objective: To understand the molecular basis of the observed synergy.
-
Methods:
-
Western Blotting: Analyze the expression levels of key HSP90 client proteins and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) and cell cycle arrest (e.g., p21, p27) following single and combination drug treatments.
-
Flow Cytometry: Assess apoptosis using Annexin V/Propidium Iodide staining and analyze cell cycle distribution using propidium iodide staining.
-
Visualizing Experimental Workflows and Pathways
Below are generalized diagrams representing a typical workflow for synergy screening and a simplified signaling pathway affected by HSP90 inhibition.
Caption: A generalized workflow for identifying and validating synergistic anticancer drug combinations.
Caption: The mechanism of action of HSP90 inhibitors leading to cancer cell death.
References
- 1. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Anti-Cancer Drugs with Molecular Chaperone Inhibitors | MDPI [mdpi.com]
A Comparative Analysis of Hsp90 Inhibitors: TAN-420E and 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Heat Shock Protein 90 (Hsp90), TAN-420E (also known as Dihydroherbimycin A) and 17-AAG (Tanespimycin). Both compounds are members of the benzoquinone ansamycin family and are recognized for their potent anticancer activities, which are primarily mediated through the inhibition of Hsp90. This document summarizes their mechanism of action, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.
Mechanism of Action
Both this compound and 17-AAG exert their biological effects by targeting the N-terminal ATP-binding pocket of Hsp90.[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[3][4] By competitively inhibiting the binding of ATP to Hsp90, these drugs lock the chaperone in an ADP-bound state, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[2] This disruption of the Hsp90 chaperone cycle ultimately results in the simultaneous downregulation of multiple oncogenic signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and 17-AAG from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different cell lines and assay conditions used.
Table 1: Hsp90 Inhibition and Cytotoxicity of 17-AAG
| Parameter | Value | Cell Line/System | Reference |
| Hsp90 IC50 | 5 nM | Cell-free assay | [5] |
| Cytotoxicity GI50 | 41.3 nM (BAX +/-) | HCT116 | [6] |
| Cytotoxicity GI50 | 32.3 nM (BAX -/-) | HCT116 | [6] |
| Cytotoxicity IC50 | 45.2 nM (BAX +/-) | HCT116 (MTT assay) | [6] |
| Cytotoxicity IC50 | 41.8 nM (BAX -/-) | HCT116 (MTT assay) | [6] |
Table 2: Cytotoxicity of this compound (Dihydroherbimycin A)
| Parameter | Value | Cell Line/System | Reference |
| Cytotoxicity EC50 | 0.022 µg/ml | P388 (murine leukemia) | |
| Cytotoxicity EC50 | 0.3 µg/ml | KB (human oral cancer) |
Note: EC50 values for this compound are from older sources and may not be directly comparable to the IC50/GI50 values for 17-AAG without further experimental validation under standardized conditions.
Experimental Protocols
To facilitate the replication and further investigation of the activities of these Hsp90 inhibitors, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and 17-AAG on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 17-AAG stock solutions (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and 17-AAG in culture medium from the stock solutions. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as in the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to determine the effect of this compound and 17-AAG on the protein levels of Hsp90 clients, such as HER2 and Akt.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 17-AAG
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HER2, Akt, phospho-Akt, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound or 17-AAG for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in client protein levels.
Visualizations
Signaling Pathway of Hsp90 Inhibition
The following diagram illustrates the general mechanism of action for both this compound and 17-AAG, leading to the degradation of oncogenic client proteins.
Caption: Hsp90 inhibition by this compound or 17-AAG disrupts the chaperone cycle, leading to client protein degradation and apoptosis.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the comparative evaluation of Hsp90 inhibitors.
Caption: A streamlined workflow for the comparative analysis of Hsp90 inhibitors from in vitro characterization to data interpretation.
References
- 1. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Validating the Antiprotozoal Activity of TAN-420E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiprotozoal agent TAN-420E against established drugs: Metronidazole, Pentamidine, and Miltefosine. Due to the limited publicly available data on the specific antiprotozoal activity of this compound, this document highlights the need for further experimental validation while providing a framework for such studies based on common methodologies and data from comparator agents.
Executive Summary
Comparative Analysis of Antiprotozoal Agents
A direct comparison of the 50% inhibitory concentration (IC50) is a standard method for evaluating the potency of antiprotozoal compounds. The following tables summarize the available in vitro IC50 values for the comparator drugs against various protozoan parasites.
Table 1: In Vitro Antiprotozoal Activity (IC50 Values)
| Drug | Target Protozoan | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Metronidazole | Trichomonas vaginalis | >30 (resistant) | [3] |
| Giardia lamblia | ~6 | [4] | |
| Entamoeba histolytica | 18.47 (susceptible) | [3] | |
| Pentamidine | Leishmania donovani | 5.50 | [5] |
| Trypanosoma brucei | 0.0053 | [6] | |
| Miltefosine | Leishmania donovani (promastigotes) | 0.4 - 3.8 | [7] |
| Leishmania donovani (intracellular amastigotes) | 0.9 - 4.3 | [7] |
Note: IC50 values can vary significantly based on the specific strain of the parasite, the life cycle stage tested (e.g., promastigote vs. amastigote), and the experimental conditions.
Table 2: Cytotoxicity Data (CC50 Values) against Mammalian Cell Lines
| Drug | Cell Line | CC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Metronidazole | Varies | Generally low toxicity | |
| Pentamidine | Varies | Can be significant | [3] |
| Miltefosine | Macrophages (J774A1) | 24.28 - 26.38 | [8] |
Mechanism of Action
-
This compound: As an ansamycin antibiotic, this compound is presumed to function by targeting specific metabolic pathways within protozoan cells, potentially interfering with key enzymatic processes and disrupting essential biosynthetic routes.[9][10] Ansamycins are known to inhibit bacterial RNA polymerase and heat shock protein 90 (Hsp90) in eukaryotic cells.[2][11] Its precise antiprotozoal mechanism requires experimental elucidation.
-
Metronidazole: This nitroimidazole prodrug is activated by anaerobic organisms.[12] Its nitro group is reduced, leading to the formation of toxic radicals that damage the parasite's DNA.[12][13]
-
Pentamidine: An aromatic diamidine, the exact mechanism of pentamidine is not fully understood but is thought to interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[14]
-
Miltefosine: This alkylphosphocholine analog affects membrane integrity and lipid metabolism in parasites. It is also suggested to induce apoptosis-like cell death and modulate the host's immune response.[15][16]
Experimental Protocols
To validate the antiprotozoal activity of this compound, standardized in vitro assays are essential. Below are detailed methodologies for key experiments.
In Vitro Antiprotozoal Susceptibility Assay
This protocol is designed to determine the IC50 of a compound against a specific protozoan parasite.
a. Parasite Culture:
-
Cultivate the target protozoan species (e.g., Leishmania donovani promastigotes, Trypanosoma cruzi epimastigotes, or Plasmodium falciparum erythrocytic stages) in their respective appropriate culture media under standard conditions.[17]
b. Drug Preparation:
-
Prepare a stock solution of this compound (and comparator drugs) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
c. Assay Procedure (Microtiter Plate Method):
-
Seed a 96-well microtiter plate with a standardized number of parasites per well.
-
Add the various drug dilutions to the wells. Include positive controls (a known effective drug) and negative controls (no drug).
-
Incubate the plates under appropriate conditions (e.g., temperature, CO2 concentration) for a specified period (e.g., 48-72 hours).[18]
-
Determine parasite viability using a suitable method:
-
Direct Counting: Use a hemocytometer to count motile parasites.
-
Colorimetric Assays: Utilize viability indicators such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, where a change in color corresponds to metabolic activity.[19]
-
Fluorometric Assays: Employ fluorescent dyes that indicate cell viability.
-
d. Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Intracellular Amastigote Assay (for Leishmania and Trypanosoma cruzi)
This assay assesses the efficacy of a compound against the clinically relevant intracellular stage of certain parasites.
a. Host Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., murine macrophages) in a 96-well plate.
-
Infect the host cells with the parasite (e.g., Leishmania donovani promastigotes or Trypanosoma cruzi trypomastigotes).
-
Allow the parasites to differentiate into intracellular amastigotes.
b. Drug Treatment and Incubation:
-
Remove extracellular parasites by washing.
-
Add fresh media containing the serially diluted test compounds.
-
Incubate the plates for a specified period.
c. Quantification of Intracellular Amastigotes:
-
Fix the cells with methanol.
-
Examine the plates under a microscope and count the number of amastigotes per host cell.
-
Calculate the percentage of inhibition relative to the untreated control.
Cytotoxicity Assay (MTT Assay)
This protocol determines the toxicity of a compound to mammalian cells to assess its selectivity.
a. Cell Culture:
-
Culture a mammalian cell line (e.g., Vero cells or a macrophage cell line) in a 96-well plate.[21]
b. Assay Procedure:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a period that corresponds to the duration of the antiprotozoal assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.[15][22]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).[8][15]
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[22]
c. Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over host cells.
Visualizations
Caption: General workflow for in vitro validation of antiprotozoal compounds.
Caption: Hypothesized mechanism of action for this compound in a protozoan cell.
References
- 1. Ansamycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. In vitro effect of nitazoxanide against Entamoeba histolytica, Giardia intestinalis and Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. agscientific.com [agscientific.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Giemsa Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of TAN-420E: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals utilizing the antibiotic and cytotoxic agent TAN-420E must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its inherent biological activity, this compound and all associated materials are to be treated as hazardous waste. This guide provides essential, step-by-step information for the proper handling and disposal of this compound in a laboratory setting.
Key Chemical and Safety Data
A comprehensive understanding of the chemical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 91700-93-5 |
| Molecular Formula | C₃₀H₄₄N₂O₉ |
| Molecular Weight | 576.7 g/mol |
| Purity | >95% |
| Known Activities | Antibacterial, Antifungal, Antiprotozoan, Cytotoxic |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and should be managed as a hazardous waste.[1][2][3] Given its cytotoxic nature, all materials that have come into contact with this compound must be considered contaminated and disposed of accordingly.[1][4][5]
The following is a general, procedural guide based on best practices for the disposal of cytotoxic research chemicals:
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must be equipped with appropriate PPE. This includes, but is not limited to:
-
Disposable gown
-
Two pairs of chemotherapy-grade gloves
-
Safety goggles or a face shield
-
A NIOSH-approved respirator, if handling the powder form or creating aerosols.
Step 2: Waste Segregation
At the point of generation, all this compound waste must be segregated from other waste streams.[1] This includes:
-
Solid Waste: Contaminated gloves, gowns, bench paper, pipette tips, vials, and any other solid materials.
-
Liquid Waste: Unused solutions, cell culture media containing this compound, and solvents used for cleaning.
-
Sharps Waste: Needles, syringes, and broken glass contaminated with this compound.
Step 3: Waste Containment
-
Solids and Liquids: Use designated, leak-proof, and clearly labeled hazardous waste containers.[6][7] The containers should be compatible with the waste type. For cytotoxic waste, these containers are often color-coded (e.g., yellow or purple) and must be labeled with the words "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name (this compound).[5]
-
Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container that is also clearly labeled as "Hazardous Waste" and "Cytotoxic Waste".[1][4]
Step 4: Storage
Accumulated hazardous waste must be stored in a designated satellite accumulation area within the laboratory.[2][7] This area should be under the control of the laboratory personnel and away from general laboratory traffic. The containers must be kept closed at all times, except when adding waste.[7]
Step 5: Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. All hazardous waste shipments must be accompanied by a hazardous waste manifest, which will be handled by the EHS department and a licensed hazardous waste transporter.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling TAN-420E
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of TAN-420E, also known as Dihydroherbimycin A, including operational and disposal plans.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure safety when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and dust. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are necessary to prevent skin contact. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing that prevents skin exposure. |
| Respiratory Protection | Suitable respirator | Use in areas with adequate ventilation. A respirator may be needed if dust or aerosols are generated.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Precautions for Safe Handling: [1]
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Conditions for Safe Storage: [1]
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures: -20°C for powder or -80°C in solvent.[1]
First Aid Measures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air.[1] |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
-
Collect any spillage.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
